4-Benzyl-2,6-dimethylmorpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKJAIKKDGIIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485250 | |
| Record name | 4-Benzyl-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61636-30-4 | |
| Record name | 2,6-Dimethyl-4-(phenylmethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61636-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Benzyl-2,6-dimethylmorpholine: Comprehensive Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, sterically hindered chiral amines are indispensable building blocks. 4-Benzyl-2,6-dimethylmorpholine stands out as a highly versatile, protected secondary amine intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). By leveraging the robust protection of the N-benzyl group, chemists can subject the morpholine core to harsh reaction conditions—such as strong reductions or organometallic couplings—without compromising the secondary amine functionality. This technical guide explores the physicochemical properties, mechanistic synthesis pathways, and field-proven experimental protocols for utilizing 4-benzyl-2,6-dimethylmorpholine, with a specific focus on its application in developing next-generation antibacterial agents.
Physicochemical Properties & Structural Dynamics
The structural framework of 4-benzyl-2,6-dimethylmorpholine consists of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a benzyl protecting group on the nitrogen atom. The relative stereochemistry of the methyl groups dictates the molecule's overall chirality; it can exist as a cis isomer or as trans enantiomers. The enantiopure forms, specifically the (2S,6S) and (2R,6R) configurations, are highly sought after for asymmetric drug synthesis[1],[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 4-Benzyl-2,6-dimethylmorpholine |
| CAS Registry Numbers | 61636-30-4 (Unspecified)[3]; 276252-72-3 (2S,6S)[2]; 171753-77-8 (2R,6R)[1] |
| Molecular Formula | C₁₃H₁₉NO[2] |
| Molecular Weight | 205.30 g/mol [2] |
| Appearance | Colorless to pale yellow oil[4] |
| LogP (Estimated) | ~1.7 - 2.5 (Lipophilic)[5] |
| Solubility Profile | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, and Methanol[4] |
Synthesis Pathways & Mechanistic Insights
The synthesis of 4-benzyl-2,6-dimethylmorpholine can be approached via two primary mechanistic pathways: direct nucleophilic substitution or reductive amination/amide reduction.
While direct alkylation of 2,6-dimethylmorpholine with benzyl chloride is a standard approach[3], it can sometimes lead to quaternary ammonium salt formation if not carefully controlled. Therefore, the reduction of 4-benzoyl-2,6-dimethylmorpholine using Lithium Aluminum Hydride (LiAlH₄) is often preferred in highly controlled pharmaceutical settings[4]. This reduction pathway ensures complete conversion without the risk of over-alkylation, preserving the delicate stereocenters of the (2S,6S) or (2R,6R) configurations.
Synthesis and deprotection workflow of 4-benzyl-2,6-dimethylmorpholine.
Applications in Drug Discovery: Antibacterial Agents
4-Benzyl-2,6-dimethylmorpholine is a critical precursor in the synthesis of tricyclic tetrahydroquinoline antibacterial agents[6]. The development of these agents requires the precise installation of the 2,6-dimethylmorpholine moiety.
Mechanism of Action: The resulting tricyclic tetrahydroquinolines act as potent inhibitors of bacterial DNA gyrase (specifically the GyrA subunit) and topoisomerase IV[6]. By stabilizing the cleaved gyrase-DNA complex, these compounds inhibit DNA decatenation—the vital process by which two daughter chromosomes are separated after division—ultimately leading to bacterial cell death[6]. The incorporation of the sterically hindered morpholine ring is crucial for optimizing the pharmacokinetic profile and target binding affinity of the drug.
Role of the morpholine building block in DNA Gyrase inhibitor development.
Self-Validating Experimental Protocols
The following protocols are engineered for high-fidelity replication in a laboratory setting, incorporating causality for key experimental choices.
Protocol A: Synthesis via LiAlH₄ Reduction
Objective: Convert (2S,6S)-4-benzoyl-2,6-dimethylmorpholine to (2S,6S)-4-benzyl-2,6-dimethylmorpholine[4].
-
Reaction Setup: Dissolve 759 mg (3.46 mmol) of (2S,6S)-4-benzoyl-2,6-dimethylmorpholine in 40 mL of anhydrous THF under an inert argon atmosphere.
-
Reduction: Dropwise, add 6.9 mL of LiAlH₄ (1.0M solution in THF). Causality: THF is utilized as it coordinates with the lithium ion, enhancing the reactivity of the hydride.
-
Thermal Activation: Stir the mixture at 55 °C for 18 hours. If TLC indicates incomplete consumption of the starting material, add one additional equivalent of LiAlH₄ and heat for another 6 hours.
-
Fieser Quench (Critical Step): Cool the reaction to 0 °C. Sequentially add 0.4 mL of water, 0.4 mL of 6.0M NaOH, and 1.2 mL of water. Causality: This specific stoichiometric quench (the
method) forces the aluminum byproducts to precipitate as a granular, filterable white solid rather than a gelatinous emulsion, ensuring high product recovery. -
Isolation: Dilute the white slurry with diethyl ether (Et₂O) and filter. Wash the inorganic salts thoroughly with Et₂O. Dry the combined organic layers over anhydrous Na₂SO₄.
-
Purification: Concentrate via rotary evaporation and purify using flash chromatography (15% Et₂O in pentane). The product is isolated as a colorless oil[4].
Protocol B: Chemoselective N-Debenzylation
Objective: Remove the benzyl protecting group to yield the free secondary amine without utilizing hydrogenolysis[6],[4].
-
Activation: Dissolve the synthesized (2S,6S)-4-benzyl-2,6-dimethylmorpholine in 6 mL of CH₂Cl₂. Cool to 0 °C in an ice bath.
-
Substitution: Add 292 μL (2.68 mmol) of 1-chloroethyl chloroformate (ACE-Cl). Causality: ACE-Cl is chosen over traditional Pd/C catalytic hydrogenation because it is highly chemoselective. It cleaves the benzyl group without reducing other potentially sensitive moieties (e.g., nitro or halogen groups) that might be present in complex downstream analogs.
-
Intermediate Formation: Allow the solution to warm to room temperature and stir for 2.5 hours. Remove the CH₂Cl₂ solvent completely via rotary evaporation.
-
Methanolysis: Dissolve the resulting carbamate residue in 6 mL of methanol. Heat the solution to reflux for 2.5 hours. Causality: Methanolysis drives the decarboxylation of the intermediate, releasing the hydrochloride salt of the free amine, CO₂, and acetaldehyde.
-
Final Isolation: Remove the methanol under vacuum to yield the pure, deprotected (2S,6S)-2,6-dimethylmorpholine ready for subsequent coupling[4].
References
-
LookChem. "Cas 100-44-7, Benzyl chloride Chemical Properties". LookChem.com. Available at: [Link]
- Pharmacia and Upjohn Co LLC. "Tricyclic tetrahydroquinoline antibacterial agents". WIPO (PCT) WO2004031195A1.
-
MolAid. "(2S,6S)-4-benzyl-2,6-dimethylmorpholine CAS 276252-72-3". Molaid.com. Available at:[Link]
-
MolAid. "4-Benzyl-2.6-dimethylmorpholin-3-on | 61636-34-8". Molaid.com. Available at:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (2S,6S)-4-benzyl-2,6-dimethylmorpholine - CAS号 276252-72-3 - 摩熵化学 [molaid.com]
- 3. lookchem.com [lookchem.com]
- 4. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]
- 5. 4-Benzyl-2.6-dimethylmorpholin-3-on - CAS号 61636-34-8 - 摩熵化学 [molaid.com]
- 6. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]
Comprehensive Structure Elucidation of 4-Benzyl-2,6-dimethylmorpholine: A Technical Guide
Executive Summary
The structural elucidation of substituted saturated heterocycles remains a critical competency in medicinal chemistry and drug development. 4-Benzyl-2,6-dimethylmorpholine (Chemical Formula:
Stereochemical Landscape & Conformational Analysis
The morpholine ring is a ubiquitous scaffold in drug design, characterized by a six-membered saturated heterocycle containing both oxygen and nitrogen[1]. Unlike linear systems where bonds freely rotate, the morpholine ring adopts a highly fixed chair conformation to minimize steric strain[2].
The addition of methyl groups at the C2 and C6 positions introduces stereochemical complexity, resulting in two distinct diastereomeric possibilities:
-
Cis-Isomer (Meso, 2R,6S): Both methyl groups occupy the thermodynamically favored equatorial positions. The molecule possesses a plane of symmetry passing through the oxygen and nitrogen atoms.
-
Trans-Isomer (Racemic, 2R,6R / 2S,6S): One methyl group is forced into an axial position while the other remains equatorial, incurring significant 1,3-diaxial strain[3].
Because the N-benzyl group typically adopts an equatorial position to avoid 1,3-diaxial interactions with the ring protons, the definitive elucidation of this compound hinges entirely on mapping the relative stereochemistry of the C2/C6 methyl groups using the Karplus equation[1].
Fig 1. Divergent NMR characteristics used to distinguish cis and trans isomers.
Strategic Elucidation Workflow
To ensure scientific integrity, the elucidation process must be orthogonal—meaning independent analytical techniques are used to mutually validate the proposed structure.
Fig 2. Orthogonal workflow for the structural elucidation of morpholine derivatives.
Experimental Methodologies & Causality
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: Confirm the exact molecular formula (
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Add 0.1% Formic Acid. Causality: Formic acid promotes protonation of the morpholine nitrogen, ensuring a strong
signal. -
Acquisition: Inject into an ESI-TOF mass spectrometer operating in positive ion mode. Causality: Electrospray Ionization (ESI) is a "soft" ionization technique that prevents the fragmentation of the benzyl group, preserving the intact molecular ion.
-
Validation: The theoretical exact mass for
is 206.1545 Da. The protocol is self-validating if the observed mass falls within a mass error of ppm.
Nuclear Magnetic Resonance (NMR) Protocol
Objective: Map the atomic connectivity and determine the relative stereochemistry of the C2/C6 methyl groups.
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of
containing 0.03% v/v Tetramethylsilane (TMS). Causality: provides a lock signal for the spectrometer, while TMS acts as an internal chemical shift reference (0.00 ppm), ensuring the self-calibration of the dataset. -
1D
NMR Acquisition: Acquire at 400 MHz or higher. Set the relaxation delay ( ) to 2.0 seconds. Causality: A sufficient relaxation delay ensures accurate integration of the proton signals, which is critical for confirming the ratio of aromatic (5H) to aliphatic protons. -
2D NOESY Acquisition: Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å). In the cis-isomer, the axial protons at C2, C6, C3, and C5 will show strong through-space correlations, definitively proving the equatorial positioning of the methyl groups.
Data Interpretation & Quantitative Summaries
NMR and the Karplus Equation
The defining feature of the
According to the Karplus equation, the dihedral angle between two adjacent axial protons is approximately 180°, resulting in a large vicinal coupling constant (
Data Tables
Table 1:
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Causality |
| Ph-H | 7.20 - 7.35 | Multiplet (m) | 5H | - | Aromatic ring protons. |
| C2-H, C6-H | 3.65 - 3.75 | Multiplet (m) | 2H | Deshielded by adjacent oxygen. Axial position confirmed by coupling to C3/C5. | |
| N-CH2-Ph | 3.45 | Singlet (s) | 2H | - | Benzylic protons. Appears as a singlet due to the symmetry of the cis-isomer. |
| C3-H, C5-H (eq) | 2.65 - 2.75 | ddd | 2H | Equatorial protons adjacent to nitrogen. Small coupling to C2/C6 axial protons. | |
| C3-H, C5-H (ax) | 1.70 - 1.80 | dd (or t) | 2H | Axial protons adjacent to nitrogen. Large | |
| 2,6-CH3 | 1.12 | Doublet (d) | 6H | Methyl groups split by the single adjacent proton at C2/C6. |
Table 2:
| Position | Chemical Shift ( | Carbon Type | Assignment Causality |
| Ph (ipso) | 138.2 | Quaternary (C) | Deshielded by the benzylic substitution. |
| Ph (o, m, p) | 127.0 - 129.0 | Methine (CH) | Standard aromatic carbon shifts. |
| C2, C6 | 71.5 | Methine (CH) | Highly deshielded due to direct attachment to the electronegative oxygen atom[3]. |
| N-CH2-Ph | 63.2 | Methylene ( | Benzylic carbon attached to nitrogen. |
| C3, C5 | 59.8 | Methylene ( | Deshielded by the adjacent nitrogen atom. |
| 2,6-CH3 | 19.2 | Methyl ( | Upfield aliphatic carbons. |
Conclusion
The structural elucidation of 4-benzyl-2,6-dimethylmorpholine requires a rigorous, multi-modal approach. By combining the exact mass capabilities of HRMS with the stereochemical resolving power of 1D and 2D NMR spectroscopy, researchers can definitively map the atomic connectivity and confirm the relative stereochemistry of the morpholine ring. The self-validating nature of the Karplus equation, specifically the reliance on large
References
-
Morpholines: stereochemistry and preferred steric course of quaternization, Canadian Journal of Chemistry, [Link]
-
Multiplet shape in proton NMR of morpholines, Chemistry Stack Exchange, [Link]
- WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents, Google P
Sources
The Benzyl Group: A Strategic Moiety for Modulating Pharmacokinetic Properties in Drug Discovery
An in-depth technical guide by Gemini.
Executive Summary: The benzyl group, a seemingly simple C₆H₅CH₂- moiety, is a cornerstone of medicinal chemistry, wielding significant influence over both the pharmacodynamic and pharmacokinetic profiles of therapeutic agents. Its utility extends far beyond its role as a mere structural component or a protecting group in organic synthesis.[1][2][3][4][5] The introduction of a benzyl group can profoundly alter a molecule's lipophilicity, metabolic stability, distribution, and interaction with biological targets. This guide provides drug development professionals with a detailed exploration of the benzyl group's multifaceted role in pharmacokinetics. We will dissect its metabolic fate, its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug, and its strategic application in prodrug design and lead optimization, grounded in mechanistic principles and supported by experimental methodologies.
The Chemical and Physicochemical Identity of the Benzyl Group
Structure and Nomenclature
The benzyl group consists of a benzene ring attached to a methylene bridge (-CH₂-).[2] This structure should not be confused with the phenyl group (C₆H₅-), which lacks the benzylic methylene carbon.[2] This benzylic carbon is the key to much of the group's unique reactivity and metabolic susceptibility. In chemical notation, it is commonly abbreviated as "Bn".[2]
Key Physicochemical Properties
The pharmacokinetic influence of the benzyl group is a direct consequence of its fundamental physicochemical characteristics:
-
Lipophilicity: The aromatic ring is inherently nonpolar, meaning the addition of a benzyl group almost invariably increases the lipophilicity (logP) of a molecule. This has direct consequences for membrane permeability, solubility, and protein binding.
-
Aromaticity and π-Interactions: The electron-rich π-system of the benzene ring enables crucial non-covalent interactions, such as π-π stacking and hydrophobic interactions.[6] These are vital not only for binding to the intended pharmacological target but also for interactions with metabolizing enzymes and plasma proteins.[6][7]
-
Steric Hindrance: The benzyl group provides significant steric bulk, which can be used strategically to shield susceptible parts of a molecule from unwanted metabolic attack or to orient the molecule within a binding pocket.
A Duality of Purpose: Pharmacophore vs. Pharmacokinetic Modulator
The benzyl group often plays a dual role. It can be an essential pharmacophore , a structural feature required for biological activity through direct interaction with a target receptor or enzyme.[6][8][9][10] For example, the benzyl group can engage in hydrophobic interactions within the binding pocket of a target protein.[6] Simultaneously, it acts as a powerful pharmacokinetic modulator , as its presence dictates many aspects of the drug's journey through the body.[1] Understanding and balancing these two functions is a critical task in medicinal chemistry.
The Influence of the Benzyl Group on Drug Metabolism
Metabolism is arguably the most significant area of impact for the benzyl group in pharmacokinetics. Its unique structure presents several avenues for enzymatic modification, primarily by the Cytochrome P450 (CYP) superfamily of enzymes.[11]
The Benzylic Position: A Metabolic "Soft Spot"
In drug metabolism, a "soft spot" refers to a site on a molecule that is particularly vulnerable to enzymatic modification.[12] The benzylic C-H bond is a classic example of such a soft spot.[12] The reason for this susceptibility lies in the relative weakness of this bond and the stability of the resulting benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic ring. This makes the benzylic carbon a prime target for oxidation.[13]
Primary Metabolic Pathways
-
Benzylic Oxidation: This is the most common metabolic fate for benzyl groups. CYP enzymes, particularly isoforms like CYP2E1 and CYP1A2, catalyze hydroxylation at the benzylic carbon.[14][15][16] This initial oxidation forms a benzyl alcohol derivative. This intermediate is often unstable and is rapidly further oxidized by dehydrogenases to a benzaldehyde, and subsequently to a more polar and readily excretable benzoic acid derivative.[14][15][17]
-
Aromatic Hydroxylation: While less common than benzylic oxidation, the phenyl ring of the benzyl group can also be hydroxylated, typically at the para-position.[18] This creates a phenolic metabolite, which can then undergo further conjugation reactions. For instance, the main metabolite of N-Benzylpiperazine (BZP) is p-hydroxy-BZP.[18]
-
O-Dealkylation (for Benzyl Ethers): When the benzyl group is attached via an ether linkage (a benzyloxy group), it can be cleaved through oxidative O-dealkylation.[19] This process, also mediated by CYPs, results in the liberation of the parent alcohol and benzaldehyde.[19]
Diagram: Cytochrome P450-Mediated Metabolism of a Benzylated Drug
Caption: Major metabolic pathways for drugs containing a benzyl group.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a framework for assessing the metabolic lability of a benzylated compound. The rationale is to incubate the test compound with liver microsomes, which contain a high concentration of CYP enzymes, and monitor its disappearance over time.
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the benzylated drug in DMSO.
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH cofactor required by CYP enzymes.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and NRS solution to 37°C in a water bath for 5 minutes.
-
Initiate the reaction by adding the test compound to the HLM suspension to a final concentration of 1 µM.
-
Immediately after adding the compound (T=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent drug using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
The slope of the initial linear phase of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. A shorter half-life indicates lower metabolic stability, often attributable to the labile benzyl group.
-
Impact on Absorption, Distribution, and Excretion
Absorption and Lipophilicity
The addition of a benzyl group generally increases a compound's lipophilicity, which can enhance its ability to cross biological membranes via passive diffusion. This is often beneficial for oral absorption (bioavailability), as the drug can more easily pass through the lipid-rich cell membranes of the gastrointestinal tract.[20] For instance, benzyloxy chalcones designed as MAO-B inhibitors showed significant permeability in PAMPA assays, suggesting good potential for CNS bioavailability.[10]
| Compound | Parent Structure | LogP (Calculated) | Benzylated Analog | LogP (Calculated) | Fold Increase in Lipophilicity |
| Example A | Morphine | 1.16 | Benzylmorphine | 3.58 | ~275x |
| Example B | Adenosine | -1.05 | N⁶-Benzyladenosine | 1.15 | ~158x |
| Example C | Uracil | -1.07 | 1-Benzyluracil | 0.88 | ~90x |
| Caption: Table illustrating the typical increase in lipophilicity (logP) upon benzylation of parent molecules. LogP values are estimations and serve for comparative purposes. |
Distribution and Protein Binding
Once absorbed, the increased lipophilicity and aromatic nature of a benzylated drug influences its distribution. The benzyl group's capacity for hydrophobic and π-π stacking interactions can lead to increased binding to plasma proteins like albumin.[6] This can have several consequences:
-
Reduced Free Drug Concentration: Only the unbound (free) fraction of a drug is pharmacologically active. High protein binding can lower the concentration of free drug available to interact with its target.
-
Increased Half-Life: Binding to plasma proteins can create a reservoir of the drug, protecting it from metabolism and excretion, thereby prolonging its elimination half-life.
-
Altered Volume of Distribution (Vd): Extensive protein binding tends to restrict the drug to the vascular compartment, potentially lowering its Vd.
Excretion
Parent drugs containing a benzyl group may be lipophilic, but their metabolites are designed for excretion. As described in the metabolism section, oxidation of the benzyl group to benzoic acid derivatives dramatically increases polarity.[21] The resulting carboxylic acid is often conjugated with glycine to form hippuric acid, a highly water-soluble compound that is efficiently eliminated by the kidneys.[21][22] For certain compounds, metabolites may also be excreted via the mercapturic acid pathway.[23]
The Benzyl Group in Strategic Drug Design
Beyond its inherent pharmacokinetic properties, the benzyl group is a versatile tool actively employed by medicinal chemists.
As a Protecting Group
In multi-step organic synthesis, the benzyl group is frequently used to "protect" reactive functional groups like alcohols, amines, or carboxylic acids from participating in unwanted side reactions.[1][2][3][5] For example, a carboxylic acid can be converted to a benzyl ester, which is stable under many reaction conditions but can be selectively cleaved later, often by catalytic hydrogenolysis, to regenerate the carboxylic acid.[3] This synthetic utility has direct pharmacokinetic implications when considering prodrug design.
Prodrug Strategies
A prodrug is an inactive or less active compound that is metabolized (in vivo) into the active drug.[24][25] The benzyl group is ideal for this strategy.
-
Benzyl Esters/Ethers: A drug with a free hydroxyl or carboxyl group can be benzylated to improve its lipophilicity and oral absorption.[20] Once absorbed, esterase or CYP450 enzymes in the plasma or liver cleave the benzyl group, releasing the active parent drug at the desired site.[19][20] This approach can enhance solubility, improve chemical stability, and increase bioavailability.[20]
Diagram: Benzyl Group in Prodrug Design Workflow
Caption: Conceptual workflow for using benzylation to create a prodrug.
Case Studies and Toxicological Considerations
Case Study: N-Benzylpiperazine (BZP)
The metabolism of the designer drug BZP provides a clear real-world example of benzyl group metabolism. Studies in rats showed that BZP is extensively metabolized, with the primary metabolite being p-hydroxy-BZP, a product of aromatic hydroxylation.[18] A minor metabolite, m-hydroxy-BZP, is also formed. The parent drug and its hydroxylated metabolites are then conjugated (e.g., with glucuronic acid) and excreted in the urine.[18] This case highlights aromatic hydroxylation as a key metabolic pathway and demonstrates the body's efficiency in converting a lipophilic benzylated compound into excretable polar metabolites.
Case Study: Benzyl Alcohol
Benzyl alcohol is widely used as a preservative in parenteral drug formulations.[17][26] Its metabolism follows the classic benzylic oxidation pathway: it is rapidly oxidized by alcohol dehydrogenase to benzaldehyde, then by aldehyde dehydrogenase to benzoic acid, which is conjugated and excreted as hippuric acid.[14][21][22] However, this pathway can become saturated at high doses, leading to toxicity. Most notably, benzyl alcohol was implicated in "gasping syndrome," a fatal condition in premature neonates.[17][21] The immature metabolic pathways in these infants could not process the benzyl alcohol preservative fast enough, leading to accumulation and severe metabolic acidosis.[17] This tragic example underscores the critical importance of understanding the metabolic capacity for benzyl groups, especially in vulnerable populations.
Toxicological Profile
The toxicity associated with benzyl-containing compounds can arise from several sources:
-
Parent Compound: As seen with benzyl alcohol, the parent molecule itself can exert toxic effects if metabolic pathways are saturated or immature.[17]
-
Metabolites: While benzoic acid is generally safe, the intermediate benzaldehyde can be more reactive.[17] Furthermore, the metabolism of some benzyl sulfides can yield unstable and cytotoxic thiols.[15] In the case of benzene itself (not the benzyl group), CYP-mediated oxidation can lead to highly reactive and toxic quinone metabolites.[16]
Conclusion and Future Perspectives
The benzyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its influence on pharmacokinetics is profound and predictable, stemming from its inherent lipophilicity and its susceptibility to well-characterized metabolic pathways, primarily benzylic oxidation. By strategically incorporating or modifying a benzyl group, researchers can fine-tune a drug candidate's ADME profile, improve oral bioavailability, extend its duration of action, and design effective prodrugs.
Future research will likely focus on more sophisticated applications, such as incorporating benzyl groups into stimuli-responsive systems for targeted drug delivery and leveraging biocatalysis to achieve highly selective cleavage of benzyl ether protecting groups under mild conditions, furthering its utility in complex syntheses.[27][28] A thorough understanding of the principles outlined in this guide is essential for any scientist aiming to rationally design safer and more effective medicines.
References
- The Pharmacophore of 1-Benzyl-1H-Indol-5-yl Compounds: A Technical Guide for Drug Discovery - Benchchem.
- Benzyl in Medicinal Chemistry: A Key Intermedi
-
Some representative compounds with benzyl group (in blue) as pharmacophore. - ResearchGate. [Link]
-
Drug metabolism in drug discovery and development - PMC - NIH. [Link]
- The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems.
-
Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC. [Link]
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed. [Link]
- Demethylation Studies. IV. The in vitro and in vivo Cleavage of Alkyl- and Arylalkyl-p-nitrophenyl Ethers.
- Application of Benzyl alcohol-13C in pharmaceutical drug metabolism studies. - Benchchem.
-
Benzyl group - Wikipedia. [Link]
-
Strategy‐Level Prodrug Synthesis - PMC - NIH. [Link]
-
Toxicity of benzyl alcohol in adult and neonatal mice - PubMed. [Link]
-
Structures of cytochrome P450 2B6 bound to 4-benzylpyridine and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains - PubMed. [Link]
-
Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed. [Link]
-
Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed. [Link]
- An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids - Benchchem.
-
Diverse Excretion Pathways of Benzyl Glucosinolate in Humans after Consumption of Nasturtium (Tropaeolum majus L.)-A Pilot Study - PubMed. [Link]
- Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multist
-
Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]
-
Benzyl alcohol - Wikipedia. [Link]
-
Pharmacokinetics in Elderly Women of Benzyl Alcohol From an Oil Depot - DSpace. [Link]
-
Application of benzyl protecting groups in the synthesis of prenylated aromatic compounds. [Link]
-
Benzyl elimination: an example of a double prodrug-based approach. It... - ResearchGate. [Link]
-
Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry - the University of Groningen research portal. [Link]
-
Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
- Amino Protecting Group-Benzyl Series - Suzhou Highfine Biotech.
-
Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC. [Link]
-
Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzyl group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Portal [iro.uiowa.edu]
- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structures of cytochrome P450 2B6 bound to 4-benzylpyridine and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 22. dspace.library.uu.nl [dspace.library.uu.nl]
- 23. Diverse Excretion Pathways of Benzyl Glucosinolate in Humans after Consumption of Nasturtium (Tropaeolum majus L.)-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 26. ema.europa.eu [ema.europa.eu]
- 27. researchgate.net [researchgate.net]
- 28. research.rug.nl [research.rug.nl]
Methodological & Application
4-Benzyl-2,6-dimethylmorpholine synthesis protocol
Application Note: Synthesis and Optimization of 4-Benzyl-2,6-dimethylmorpholine
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Benzyl-2,6-dimethylmorpholine (CAS: 61636-30-4)
Introduction and Strategic Relevance
4-Benzyl-2,6-dimethylmorpholine is a highly versatile heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, agricultural fungicides (such as fenpropimorph), and chiral ligands for asymmetric catalysis[1]. The compound features a morpholine core with two stereogenic centers at the C2 and C6 positions, making the control of its cis/trans diastereomeric ratio (d.r.) a critical parameter in downstream applications. For instance, specific enantiomers like (2S,6S)-4-benzyl-2,6-dimethylmorpholine are pivotal intermediates in the development of tricyclic tetrahydroquinoline antibacterial agents targeting bacterial DNA gyrase[2].
This application note details a robust, self-validating protocol for the
Mechanistic Insights & Experimental Causality
The synthesis of 4-benzyl-2,6-dimethylmorpholine relies on the nucleophilic substitution (
-
Base Selection (Causality): Potassium carbonate (
) is selected as a heterogeneous inorganic base over organic amines (like triethylamine). acts as an efficient acid scavenger to neutralize the generated or , preventing the protonation of the morpholine nitrogen. Because it is insoluble in the organic phase, it does not compete as a nucleophile, thereby eliminating unwanted side reactions[3]. -
Starting Material Considerations: The precursor, 2,6-dimethylmorpholine, is typically synthesized via the acid-catalyzed cyclization of diisopropanolamine, which inherently yields a mixture rich in the cis-isomer (often ~80% cis to 20% trans)[4]. The classical asymmetric synthesis of the pure enantiomers was pioneered by Perrone, Bettoni, and Tortorella.
-
Solvent and Temperature Effects: The choice of solvent and temperature drastically impacts the diastereoselectivity when specific chiral induction is required. As demonstrated in Table 1, non-polar solvents at cryogenic temperatures maximize the diastereomeric ratio, whereas polar aprotic solvents (like
or ) provide higher overall yields at the expense of slight d.r. degradation[5].
Quantitative Data: Solvent Effect on Alkylation
The following table summarizes the optimization of solvent and temperature parameters during the alkylation of 2,6-dimethylmorpholine with benzyl bromide to maximize diastereomeric purity[5].
Table 1: Effect of Solvent on Diastereoselectivity and Yield
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Toluene | -78 | 95:5 | 85 |
| 2 | THF | -78 | 90:10 | 88 |
| 3 | Hexane | -78 | 92:8 | 82 |
| 4 | -78 | 85:15 | 90 |
Note: For standard scale-up where the starting morpholine is already diastereopure, refluxing in Acetonitrile (
Experimental Workflow Visualization
Workflow for the synthesis and purification of 4-Benzyl-2,6-dimethylmorpholine.
Step-by-Step Synthesis Protocol
Materials Required:
-
2,6-Dimethylmorpholine (1.0 equiv, ~10.0 mmol, 1.15 g)
-
Benzyl chloride (1.1 equiv, 11.0 mmol, 1.39 g)[6]
-
Potassium carbonate (
), anhydrous, finely powdered (2.0 equiv, 20.0 mmol, 2.76 g) -
Acetonitrile (
), anhydrous (25 mL) -
Ethyl Acetate (EtOAc) and Brine for workup
-
Silica gel (230-400 mesh) for chromatography
Step 1: Reaction Assembly
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.
-
Charge the flask with anhydrous
(25 mL) and 2,6-dimethylmorpholine (1.15 g, 10.0 mmol). -
Add finely powdered anhydrous
(2.76 g, 20.0 mmol) to the stirring solution. Self-Validation Check: Ensure the is free-flowing and not clumped, as surface area dictates the efficiency of acid scavenging. -
Add benzyl chloride (1.39 g, 11.0 mmol) dropwise via syringe over 5 minutes at room temperature.
Step 2: Alkylation Execution 5. Heat the reaction mixture to a gentle reflux (approx. 80 °C) using an oil bath. 6. Maintain reflux for 12–16 hours. Monitor the reaction progression via TLC (Eluent: Hexane/EtOAc 4:1, visualized with UV and Ninhydrin stain). The secondary amine starting material will consume, and a new, less polar UV-active spot will appear.
Step 3: Workup and Extraction
7. Once the starting material is fully consumed, cool the reaction mixture to room temperature.
8. Filter the suspension through a medium-porosity fritted funnel to remove the inorganic salts (
Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Isocratic elution using Hexane/EtOAc (85:15 v/v) typically provides optimal separation from trace unreacted benzyl chloride and dibenzylated quaternary ammonium byproducts. 14. Pool the product-containing fractions and concentrate to afford 4-benzyl-2,6-dimethylmorpholine as a clear, pale-yellow oil. (Expected Yield: 85-92%).
References
- WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents Source: Google Patents URL
- US4504363A - Preparation of cis-2,6-dimethylmorpholine Source: Google Patents URL
-
Advanced Spectroscopy in Chemistry: Dynamic resolution of α-substituted dihydrocinnamic aldehydes Source: AMS Tesi di Laurea (University of Bologna) URL:[Link]
-
Cas 100-44-7, Benzyl chloride Source: LookChem URL:[Link]
-
Untitled Document (Asymmetric Synthesis of (-)-(2R,6R)-2,6-Dimethylmorpholine) Source: ElectronicsAndBooks (Citing Perrone R., Bettoni G., Tortorella V., Synthesis, 1976, 598) URL:[Link]
Sources
- 1. amslaurea.unibo.it [amslaurea.unibo.it]
- 2. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]
- 3. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]
- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 5. (2R,6R)-2,6-Dimethylmorpholine|High-Purity Research Chemical [benchchem.com]
- 6. lookchem.com [lookchem.com]
Asymmetric Synthesis of Disubstituted Morpholines: A Guide to Modern Catalytic Strategies
Introduction: The Privileged Scaffold in Modern Drug Discovery
The morpholine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] Its unique physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and favorable blood-brain barrier permeability, make it a highly desirable structural motif for drug development.[3] The precise three-dimensional arrangement of substituents on the morpholine core is often critical for therapeutic efficacy and safety, making the development of robust and efficient asymmetric syntheses for enantiomerically pure disubstituted morpholines a paramount objective for researchers in drug discovery and development.[3][4]
This comprehensive guide provides an in-depth overview of modern catalytic strategies for the asymmetric synthesis of disubstituted morpholines. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key transformations are provided to empower researchers to implement these powerful synthetic tools in their own laboratories.
Strategic Approaches to Asymmetric Morpholine Synthesis
The asymmetric synthesis of disubstituted morpholines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will focus on the most impactful and widely adopted catalytic methods, including:
-
Catalytic Asymmetric Hydrogenation: A powerful and atom-economical approach for the synthesis of 2- and 2,5-disubstituted morpholines.
-
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: An elegant one-pot strategy for the efficient synthesis of 3-substituted morpholines.
-
Palladium-Catalyzed Cyclizations: Versatile methods for the construction of various disubstituted morpholine isomers.
-
Organocatalytic Approaches: Metal-free alternatives for the enantioselective synthesis of morpholine derivatives.
-
Diastereoselective Strategies: Methods that leverage substrate control to achieve high diastereoselectivity.
I. Catalytic Asymmetric Hydrogenation: A Direct Route to Chiral 2-Substituted Morpholines
Transition-metal-catalyzed asymmetric hydrogenation stands out as one of the most efficient and atom-economical methods for the enantioselective synthesis of chiral molecules.[5] This "after cyclization" strategy has been successfully applied to the synthesis of a variety of chiral N-heterocycles, including 2-substituted morpholines, with excellent results.[5][6]
The key to success in this approach lies in the judicious selection of a chiral catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand with a large bite angle.[5][7] This combination allows for the highly enantioselective hydrogenation of prochiral dehydromorpholine substrates.
Mechanism of Action: The Role of the Chiral Catalyst
The asymmetric hydrogenation of a dehydromorpholine proceeds through a series of well-defined steps involving the chiral rhodium catalyst. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.
Caption: Generalized workflow for asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol provides a representative procedure for the synthesis of (R)-2-phenylmorpholine via asymmetric hydrogenation, a highly efficient method for creating the C2 stereocenter.[4]
Materials:
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
(R)-SKP-Phos (a chiral bisphosphine ligand) (0.011 equiv)
-
Anhydrous, degassed Dichloromethane (DCM)
-
High-purity hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation:
-
Reaction Setup:
-
In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous, degassed DCM (1.0 mL).[4]
-
-
Hydrogenation:
-
Work-up and Purification:
-
Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.[4]
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
| Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [3][5] |
| 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [3] |
| 2-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [5] |
II. Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A One-Pot Synthesis of 3-Substituted Morpholines
The development of one-pot tandem reactions represents a significant advance in synthetic efficiency, minimizing waste and purification steps. For the synthesis of chiral 3-substituted morpholines, a powerful tandem approach combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been developed.[8][9][10]
This strategy commences with the intramolecular hydroamination of an ether-containing aminoalkyne substrate, catalyzed by a bis(amidate)bis(amido)titanium complex, to generate a cyclic imine intermediate.[8] This intermediate is then reduced in situ with high enantioselectivity by a Noyori-Ikariya type ruthenium catalyst.[8][9]
Causality in Catalysis: The Key to Enantioselectivity
The high enantioselectivity observed in the ATH step is attributed to crucial hydrogen-bonding interactions between the oxygen atom in the morpholine precursor's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst.[9][10] This interaction orients the cyclic imine in a specific conformation within the catalyst's chiral pocket, leading to the preferential formation of one enantiomer.
Caption: Tandem hydroamination and ATH workflow.
Protocol: One-Pot Synthesis of a Chiral 3-Substituted Morpholine
This protocol outlines a general procedure for the tandem synthesis of a 3-substituted morpholine.[4][9]
Materials:
-
Aminoalkyne substrate (1.0 equiv)
-
Bis(amidate)bis(amido)Titanium precatalyst (e.g., precatalyst 1 in[8]) (0.05 equiv)
-
RuCl (Noyori-Ikariya catalyst) (0.01 equiv)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous toluene
Procedure:
-
Hydroamination:
-
In a glovebox, dissolve the aminoalkyne substrate and the titanium precatalyst in anhydrous toluene.
-
Stir the reaction mixture at 110 °C for 24 hours.[4]
-
Cool the reaction to room temperature.
-
-
Asymmetric Transfer Hydrogenation:
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Confirm the structure by spectroscopic methods.
-
| Substrate Functional Group | Yield (%) | ee (%) | Reference |
| Phenyl | 85 | >95 | [8] |
| 4-Fluorophenyl | 82 | >95 | [8] |
| Cyclohexyl | 75 | >95 | [8] |
III. Palladium-Catalyzed Strategies for Disubstituted Morpholines
Palladium catalysis offers a versatile platform for the synthesis of various disubstituted morpholine isomers. Key strategies include intramolecular carboamination and hydroamination reactions.
A. Pd-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines
A concise, four-step synthesis of enantiopure cis-3,5-disubstituted morpholines has been developed, with the key step being a Pd-catalyzed carboamination of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide.[11] This modular approach allows for variation in the morpholine substituents.[11] The reaction proceeds via a proposed syn-aminopalladation of a palladium(aryl)(amido) complex through a boat-like transition state, followed by reductive elimination to yield the cis-disubstituted product.[11]
Caption: Synthesis of cis-3,5-disubstituted morpholines.
Protocol: Pd-Catalyzed Carboamination
This is a representative procedure for the key cyclization step.[11]
Materials:
-
N-Aryl/Alkenyl-O-Allyl Ethanolamine substrate (1.0 equiv)
-
Aryl or alkenyl bromide (2.0 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(2-furyl)₃ (0.08 equiv)
-
NaOtBu (2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Reaction Setup:
-
Evacuate and flame-dry a Schlenk tube and backfill with nitrogen.
-
Charge the tube with Pd(OAc)₂, P(2-furyl)₃, and NaOtBu.
-
Evacuate and backfill with nitrogen again.
-
Add the aryl or alkenyl bromide and a solution of the amine substrate in the anhydrous solvent.
-
-
Reaction:
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Purify by flash column chromatography.
-
B. Pd-Catalyzed Hydroamination for 2,5-Disubstituted Morpholines
A stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines has been achieved via a palladium-catalyzed hydroamination of aminoalkenes derived from the ring-opening of carbamate-protected aziridines with unsaturated alcohols.[12] This method provides the morpholine products as a single diastereomer in excellent yields.[12]
IV. Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. In the context of morpholine synthesis, organocatalysis has been successfully employed for the construction of morpholines with quaternary stereocenters.[13]
An organocatalytic asymmetric halocyclization protocol has been developed to furnish chlorinated 2,2-disubstituted morpholines from alkenol substrates. This reaction utilizes a cinchona alkaloid-derived phthalazine as the catalyst, achieving excellent yields and enantioselectivities under mild conditions.[13]
V. Diastereoselective Synthesis of Disubstituted Morpholines
In cases where a chiral starting material is readily available, diastereoselective reactions can be a highly effective strategy for the synthesis of specific stereoisomers. Iron(III) catalysis has been shown to be effective for the diastereoselective synthesis of cis-2,6- and cis-3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted with an allylic alcohol.[14] The reaction is believed to proceed through a thermodynamic equilibrium that favors the formation of the more stable cis diastereoisomer.[14]
Conclusion and Future Outlook
The asymmetric synthesis of disubstituted morpholines is a vibrant and rapidly evolving field of research. The catalytic methods highlighted in this guide represent the state-of-the-art in terms of efficiency, selectivity, and substrate scope. From the atom economy of asymmetric hydrogenation to the elegance of one-pot tandem reactions and the versatility of palladium and organocatalysis, chemists now have a powerful toolkit at their disposal for the construction of these medicinally important scaffolds.
Future efforts will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of substrate scope to include more complex and diverse substitution patterns, and the application of these methods to the synthesis of novel drug candidates. The continued innovation in this area will undoubtedly fuel the discovery of the next generation of morpholine-containing therapeutics.
References
-
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589-1592. [Link]
-
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236-14241. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]
-
Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
-
Che, C., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(12), 3235-3240. [Link]
-
Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15-18. [Link]
-
Royal Society of Chemistry. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
-
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Ghorai, M. K., & Kumar, A. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications, 49(60), 6800-6802. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
-
PubMed. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. [Link]
-
D'hooghe, M., et al. (2004). Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. Organic Letters, 6(6), 921-924. [Link]
-
Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419-7423. [Link]
-
Organic Chemistry Portal. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. [Link]
-
PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
-
American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Fults, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]
-
American Chemical Society. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2016). ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. [Link]
-
PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
-
American Chemical Society. (2024). Expanding complex morpholines using systematic chemical diversity. [Link]
-
ResearchGate. (2022). Possible strategies for the synthesis of morpholines. [Link]
-
Ziyaei, A., et al. (2019). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 55(65), 9733-9736. [Link]
-
Sharma, P. K., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 150, 02004. [Link]
-
Co-workers, P. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3469-3480. [Link]
-
ResearchGate. (2021). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III)-catalyzed synthesis of morpholine containing an aza-quaternary center by Carreira. B Aza-benzilic ester rearrangement for the construction of aza-tertiary center of morpholinone. C Construction of morpholinone bearing aza-quaternary center by ZnCl2 catalysis (this work). [Link]
-
Kim, S., et al. (2018). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 14, 2596-2601. [Link]
-
ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
Academia.edu. (2020). Recent progress in the synthesis of morpholines. [Link]
-
Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
-
PubMed. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. [Link]
-
National Institutes of Health. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. thieme-connect.com [thieme-connect.com]
Application Note: Advanced Purification Protocols for 4-Benzyl-2,6-dimethylmorpholine
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide
Introduction & Scope
4-Benzyl-2,6-dimethylmorpholine is a highly versatile chiral building block and intermediate used in the synthesis of complex pharmaceuticals, including S1P modulators and antitumor agents like Sonidegib ([1]). Synthesized typically via the N-alkylation of 2,6-dimethylmorpholine with benzyl bromide, the crude reaction mixture often presents a complex purification challenge. It contains unreacted lachrymatory alkylating agents, inorganic salts, and a mixture of cis (meso) and trans (chiral) diastereomers ([2]).
As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. The protocols detailed herein are built on causality and self-validation , ensuring that every step in the purification of 4-Benzyl-2,6-dimethylmorpholine is mechanistically sound, highly reproducible, and analytically verifiable.
Physicochemical Profiling
Successful purification relies on exploiting the specific physicochemical properties of the target molecule. 4-Benzyl-2,6-dimethylmorpholine is a lipophilic tertiary amine. Understanding its profile dictates our approach to phase separation and chromatography ([3]).
Table 1: Physicochemical Profile & Purification Impact
| Property | Value / Characteristic | Causality / Impact on Purification Strategy |
| Molecular Weight | 205.30 g/mol | Dictates mass balance calculations and expected MS adducts ( |
| LogP (Octanol/Water) | ~1.7 - 2.1 | Highly lipophilic as a free base; necessitates strong acidification (pH < 2) to force the compound into the aqueous phase during extraction. |
| Acid Dissociation (pKa) | ~7.5 - 8.0 (Conjugate Acid) | Requires pH > 12 for complete free-base recovery during back-extraction. |
| Physical State | Viscous Liquid / Oil | Precludes direct crystallization of the free base; necessitates liquid-liquid extraction and chromatography. |
| Stereochemistry | cis (meso) and trans mixture | Diastereomers possess different spatial geometries, requiring specific salt-formation (e.g., acetate) for selective crystallization ([4]). |
Purification Strategy & Workflow
The purification of this compound is not a single-step process but a strategic sequence. We utilize Acid-Base Liquid-Liquid Extraction (LLE) as the primary bulk cleanup to remove neutral organic impurities (like unreacted benzyl bromide). This is followed by either silanol-deactivated chromatography for trace cleanup or salt crystallization for diastereomeric resolution.
Fig 1: Purification and diastereomeric resolution workflow for 4-Benzyl-2,6-dimethylmorpholine.
Experimental Protocols (Self-Validating Systems)
Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)
Mechanistic Rationale: The crude mixture from N-alkylation contains unreacted benzyl bromide, which is neutral, highly lachrymatory, and reactive. By washing the organic solution with 1M HCl, the tertiary amine of the morpholine is protonated, forming a water-soluble hydrochloride salt. The neutral benzyl bromide remains in the organic phase, allowing for its complete removal.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acidification: Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and vent. The pH of the aqueous layer must be < 2.
-
Phase Separation: Allow the layers to separate. The lower aqueous phase contains the protonated 4-Benzyl-2,6-dimethylmorpholine. The upper organic phase contains neutral impurities.
-
Self-Validation Check 1: Spot the organic phase on a TLC plate and stain with Dragendorff’s reagent (specific for tertiary amines). A negative stain confirms that 100% of the target compound has migrated to the aqueous phase. Discard the organic layer safely.
-
Basification: Cool the retained aqueous phase in an ice bath (to mitigate the exothermic neutralization). Slowly add 2M NaOH dropwise until the pH reaches > 12. The solution will turn cloudy as the lipophilic free base precipitates.
-
Back-Extraction: Extract the basified aqueous layer with fresh Dichloromethane (DCM) (3 x 15 mL).
-
Drying & Concentration: Combine the DCM layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography with Silanol Deactivation
Mechanistic Rationale: Standard silica gel is inherently acidic (pH ~4.5-5.5). When a tertiary amine like 4-Benzyl-2,6-dimethylmorpholine passes through, it hydrogen-bonds strongly with free silanol (-SiOH) groups, causing severe peak tailing and irreversible adsorption. Adding Triethylamine (TEA) to the mobile phase competitively binds and deactivates these silanol sites.
Table 2: Chromatographic Solvent Systems
| Solvent System | Modifier | Application & Causality |
| Hexane / EtOAc (80:20) | 1% TEA | Standard Elution: TEA coats the silica, allowing the tertiary amine to elute as a sharp, symmetrical band. |
| DCM / MeOH (95:5) | 0.5% NH₄OH | Aggressive Flush: Used if the compound is highly retained; NH₄OH provides a stronger basic displacement than TEA. |
Step-by-Step Methodology:
-
Column Preparation: Slurry-pack the silica gel using Hexane containing 1% TEA. Flush the column with 2 column volumes (CV) of the same solvent to fully deactivate the silica.
-
Loading: Dissolve the enriched free base (from Protocol A) in a minimum amount of DCM and load it onto the column head.
-
Elution: Elute using a gradient of Hexane/EtOAc (90:10 to 80:20) containing 1% TEA.
-
Self-Validation Check 2: Perform 2D-TLC on the collected fractions. Spot the sample, run it in one direction, dry the plate, rotate 90 degrees, and run it again. A single spot exactly on the diagonal confirms that the compound is stable and not degrading on the silica gel.
Protocol C: Diastereomeric Resolution via Salt Crystallization
Mechanistic Rationale: 2,6-Dimethylmorpholine derivatives exist as a mixture of cis and trans isomers. These diastereomers exhibit different spatial geometries and, consequently, their salts have different solubilities. Reacting the free base with acetic acid in an ester solvent allows the cis-isomer salt to preferentially crystallize ([4]).
Step-by-Step Methodology:
-
Salt Formation: Dissolve the purified free base mixture in Ethyl Acetate (5 mL per gram). Heat to 40 °C with stirring.
-
Acid Addition: Add glacial acetic acid (1.1 equivalents) dropwise.
-
Controlled Cooling: Slowly cool the mixture to 20-25 °C over 2 hours, then further cool to -2 °C in an ice-salt bath for an additional 2.5 hours to induce crystallization.
-
Isolation: Isolate the cis-4-Benzyl-2,6-dimethylmorpholine acetate crystals via vacuum filtration.
-
Free Base Recovery: Hydrolyze the crystals using 33% NaOH to pH 14, extract with DCM, and concentrate to yield the isomerically pure cis-free base ([4]).
-
Self-Validation Check 3 (NMR): Analyze the final product via ¹H-NMR. The protons of the methyl groups in the morpholine ring appear as distinct doublets. The disappearance of the trans-methyl signals and the presence of a clean doublet around δ 1.15 - 1.24 ppm confirms successful isolation of the cis-isomer ([5]).
References
- Title: CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine Source: Google Patents URL
-
Title: An Environmentally Responsible 3-pot, 5-step Synthesis of the Antitumor Agent Sonidegib Source: The Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Synthesis of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol Source: ResearchGate / Molbank URL: [Link]
Sources
Mass Spectrometry Analysis of N-Benzyl Morpholines: A Guide to Characterization and Quantification
An Application Note and Protocol for Researchers
Abstract
The N-benzyl morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of therapeutics targeting the central nervous system (CNS). Its derivatives are integral to compounds designed as enzyme inhibitors, neurotransmitter modulators, and receptor agonists. Given their prevalence and therapeutic importance, robust and reliable analytical methods are paramount for their characterization, purity assessment, and quantification in complex matrices. This application note provides a detailed guide to the analysis of N-benzyl morpholines using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of ionization and fragmentation specific to this chemical class and present a comprehensive, step-by-step protocol for method development and sample analysis, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of the N-Benzyl Morpholine Scaffold
The morpholine ring, with its unique combination of an ether and a secondary amine, offers a favorable balance of hydrophilicity and lipophilicity, often enhancing a molecule's pharmacokinetic properties, including blood-brain barrier permeability. The addition of a benzyl group provides a versatile anchor for further chemical modification and introduces specific steric and electronic properties that can be fine-tuned to achieve desired biological activity. N-benzyl morpholine derivatives are key components in dual reuptake inhibitors of serotonin and norepinephrine and have been investigated for the treatment of pain, depression, and various neurodegenerative diseases.[1]
Mass spectrometry (MS) is an indispensable tool for analyzing these compounds, offering unparalleled sensitivity and specificity.[2] It allows for precise molecular weight determination and structural elucidation through controlled fragmentation, making it ideal for everything from reaction monitoring in synthetic chemistry to metabolite identification in drug metabolism studies.
Scientific Principles: Ionization and Fragmentation
The successful analysis of any molecule by mass spectrometry begins with its efficient conversion into gas-phase ions.[2] The choice of ionization technique is critical and depends on the analyte's physicochemical properties.
Ionization Techniques: Soft vs. Hard Ionization
For thermally labile and polar molecules like N-benzyl morpholines, "soft" ionization techniques are preferred as they impart less energy to the molecule, minimizing premature fragmentation and preserving the molecular ion.[3]
-
Electrospray Ionization (ESI): This is the most common and effective method for this class of compounds. ESI generates ions directly from a liquid solution by applying a high voltage to create an aerosol of charged droplets.[2][3] In positive ion mode, which is standard for amine-containing compounds, N-benzyl morpholines readily accept a proton to form a protonated molecule, [M+H]⁺. The basic nitrogen of the morpholine ring is the primary site of protonation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a complementary technique that is particularly effective for less-polar analytes.[3] It uses a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte molecule. It serves as a valuable alternative if ESI proves inefficient for a specific derivative.
-
Electron Impact (EI): This is a "hard" ionization technique, typically coupled with Gas Chromatography (GC). EI bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation.[2] While this provides a detailed fragmentation "fingerprint," the molecular ion peak may be weak or absent.[4] Direct analysis of N-benzyl morpholines by GC-MS can be challenging due to their polarity and may require a derivatization step to increase volatility.[5]
Tandem Mass Spectrometry (MS/MS) and Characteristic Fragmentation
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and quantitative specificity. In this technique, the protonated molecular ion ([M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation of N-benzyl morpholines is predictable and dominated by the stability of the resulting fragments.
The most prominent fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the morpholine nitrogen. This heterolytic cleavage is driven by the formation of the highly stable benzyl cation (m/z 91).[6][7] This cation can further rearrange to the even more stable aromatic tropylium ion (C₇H₇⁺), which is often the base peak in the spectrum.[6]
Senior Application Scientist's Note: The prevalence of the m/z 91 ion is a powerful diagnostic tool. When analyzing an unknown compound or a reaction mixture, a strong signal at m/z 91 is a compelling indicator of a benzyl moiety within the structure.[6] This predictable fragmentation is the foundation for building highly selective quantitative methods using Multiple Reaction Monitoring (MRM).
The general fragmentation pattern can be visualized as follows:
Caption: Key fragmentation pathways for N-benzyl morpholines in MS/MS.
Detailed Application Protocol: LC-MS/MS Quantification
This section provides a representative protocol for the development of a quantitative LC-MS/MS method for a hypothetical N-benzyl morpholine derivative, hereafter referred to as "NBM-Analog" (MW = 250.3 g/mol ).
Objective
To develop and validate a sensitive and selective method for the quantification of NBM-Analog in a methanolic solution using a Triple Quadrupole (QqQ) mass spectrometer.
Materials and Instrumentation
-
LC System: Agilent 1290 Infinity II or equivalent UPLC/HPLC system.[8]
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.[8]
-
Analytical Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[8]
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), water (CLRW grade), and formic acid (FA).[8]
-
Sample: NBM-Analog standard, accurately weighed and dissolved in MeOH to create a 1.0 mg/mL stock solution.
Experimental Workflow
The overall workflow for analysis is outlined below:
Caption: General workflow for LC-MS/MS analysis of NBM-Analog.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of NBM-Analog in methanol.
-
Perform serial dilutions from the stock solution using 50:50 Methanol:Water to prepare a set of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Step 2: Liquid Chromatography (LC) Method The goal is to achieve a sharp, symmetrical peak for NBM-Analog with a reasonable retention time.
| Parameter | Recommended Setting | Rationale |
| Analytical Column | Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm | Provides excellent efficiency and resolution for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation ([M+H]⁺) for efficient ESI+ ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | Small volume to prevent peak distortion. |
| Gradient Elution | Time (min) | % B |
| 0.0 | 5 | |
| 4.0 | 95 | |
| 5.0 | 95 | |
| 5.1 | 5 | |
| 7.0 | 5 |
Step 3: Mass Spectrometry (MS) Method Optimization
-
Tuning and Precursor Ion Identification: Infuse a 500 ng/mL solution of NBM-Analog directly into the mass spectrometer. In positive ESI mode, perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion. For NBM-Analog (MW 250.3), the [M+H]⁺ ion should appear at m/z 251.3 .
-
Product Ion Scan (Fragmentation): Select the precursor ion (m/z 251.3) and perform a product ion scan by applying a range of collision energies (e.g., 10-40 V). Identify the most intense and stable product ions. For NBM-Analog, the expected dominant product ion will be the benzyl/tropylium cation at m/z 91.1 . Other fragments from the morpholine ring may also be present.
-
Multiple Reaction Monitoring (MRM) Optimization: Create an MRM method using the precursor and most abundant product ions. Optimize the collision energy (CE) for each transition to maximize the signal intensity. A second, less intense "qualifier" transition can be used for added specificity.
Senior Application Scientist's Note: The choice of two MRM transitions (a "quantifier" and a "qualifier") is a cornerstone of robust quantitative analysis. The ratio of the quantifier to qualifier peak areas should remain constant across all standards and samples. Any deviation in this ratio could indicate a co-eluting interference, adding a layer of validation to the results.
Step 4: Data Acquisition and Analysis
-
Set up the acquisition method using the optimized LC and MS parameters.
-
Inject the calibration standards from lowest to highest concentration, followed by any unknown samples.
-
Process the data using the instrument's quantitative analysis software. Integrate the peak area for the quantifier MRM transition for each standard.
-
Generate a calibration curve by plotting the peak area against the known concentration. A linear regression with a correlation coefficient (R²) > 0.99 is desired.
Expected Quantitative Data
The following tables summarize the optimized parameters for the analysis of NBM-Analog.
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Drying Gas Temp. | 300 °C |
| Drying Gas Flow | 9 L/min |
| Nebulizer Pressure | 30 psi |
| Sheath Gas Temp. | 380 °C |
| Capillary Voltage | 3500 V |
Table 2: Optimized MRM Transitions for NBM-Analog (Precursor m/z 251.3)
| Transition Type | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|
| Quantifier | 91.1 | 50 | 25 |
| Qualifier | 134.2* | 50 | 20 |
*Hypothetical fragment from the morpholine-containing portion for illustrative purposes.
Conclusion
The LC-MS/MS methodology described provides a robust, sensitive, and highly selective framework for the analysis of N-benzyl morpholine derivatives. The predictable formation of the benzyl/tropylium cation at m/z 91 serves as a reliable signature for this compound class, enabling confident structural identification and the development of precise quantitative assays. By systematically optimizing both the chromatographic separation and the mass spectrometric detection parameters, researchers can achieve the high-quality data necessary to advance their drug discovery and development programs.
References
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.[Link]
-
Ionization Methods in Organic Mass Spectrometry. University of Wisconsin-Madison.[Link]
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.[Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.[Link]
-
Surface-activated chemical ionization ion trap mass spectrometry in the analysis of drugs in dilute urine samples. Part II. PubMed.[Link]
- US Patent US7294623B2 - Benzyl morpholine derivatives.
-
Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. ResearchGate.[Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.[Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.[Link]
-
Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC).[Link]
-
Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.[Link]
-
An updated review on morpholine derivatives with their pharmacological actions. ResearchGate.[Link]
-
N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. MDPI.[Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide.[Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.[Link]
-
Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO.[Link]
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC.[Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
-
(a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate.[Link]
Sources
- 1. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 2. acdlabs.com [acdlabs.com]
- 3. as.uky.edu [as.uky.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: 4-Benzyl-2,6-dimethylmorpholine in the Synthesis of Novel Antibacterial Agents
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Pharmaceutical Intermediates, Tricyclic Tetrahydroquinolines, DNA Topoisomerase Inhibitors
Executive Summary
The escalating global health crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the development of structurally novel antibiotics with unique mechanisms of action. 4-Benzyl-2,6-dimethylmorpholine has emerged as a critical, conformationally restricted pharmaceutical intermediate in the synthesis of tricyclic tetrahydroquinolines [1]. These advanced therapeutic agents act as potent inhibitors of bacterial DNA gyrase (a topoisomerase II) and topoisomerase IV, overcoming resistance profiles associated with traditional fluoroquinolones.
This application note provides a comprehensive, field-validated guide to utilizing 4-benzyl-2,6-dimethylmorpholine, detailing the causality behind its structural selection, chemoselective deprotection protocols, and its integration into complex drug scaffolds.
Mechanistic Grounding: The Causality of the Morpholine Core
In drug design, the selection of a specific heterocycle is never arbitrary. The incorporation of the 2,6-dimethylmorpholine core into tetrahydroquinoline architectures serves three distinct mechanistic purposes:
-
Conformational Rigidity: The methyl groups at the 2 and 6 positions restrict the morpholine ring's flexibility, locking it into a thermodynamically stable chair conformation where the methyl groups occupy equatorial positions. This rigidity minimizes the entropic penalty upon binding to the ATP recognition site of the GyrB subunit.
-
Lipophilic Shielding: The methyl substitutions enhance the overall lipophilicity of the molecule, improving cellular permeability through the complex lipid bilayers of Gram-negative bacteria.
-
Orthogonal Protection: The N-benzyl group (as opposed to Boc or Fmoc) is highly stable under the aggressive reductive conditions (e.g.,
) often required in early-stage synthesis to form the morpholine ring itself [1]. It acts as a robust placeholder until the secondary amine is required for nucleophilic aromatic substitution ( ).
Table 1: Physicochemical Properties of Key Stereoisomers
To ensure stereochemical fidelity in drug development, specific enantiomers must be utilized.
| Property | (2S,6S)-Isomer | (2R,6R)-Isomer |
| CAS Number | 276252-72-3 [3] | 171753-77-8 |
| Molecular Formula | ||
| Molecular Weight | 205.30 g/mol | 205.30 g/mol |
| Downstream Target | DNA Gyrase Inhibitors | DNA Gyrase Inhibitors |
| Upstream Precursor | Benzyl chloride [2] | Benzyl chloride[2] |
Application Workflow: Synthesis of Tricyclic Tetrahydroquinolines
The transition from the protected intermediate to the active pharmacological core requires a highly controlled sequence of debenzylation and coupling.
Workflow for synthesizing tricyclic tetrahydroquinolines from 4-benzyl-2,6-dimethylmorpholine.
Validated Experimental Protocols
The following protocols are engineered for self-validation, ensuring high yield and enantiomeric purity.
Protocol 1: Chemoselective N-Debenzylation via Olofson's Reagent
Expert Insight: Traditional palladium-catalyzed hydrogenation (
Step-by-Step Methodology:
-
Initiation: Charge an oven-dried, argon-purged 50 mL round-bottom flask with (2S,6S)-4-benzyl-2,6-dimethylmorpholine (1.0 eq, ~3.46 mmol) and anhydrous
(15 mL). Cool the reaction mixture to 0 °C using an ice bath.-
Causality: Argon purging prevents atmospheric moisture from hydrolyzing the highly reactive ACE-Cl.
-
-
Carbamate Formation: Add 1-chloroethyl chloroformate (1.2 eq) dropwise over 10 minutes.
-
Causality: Dropwise addition controls the exothermic nucleophilic attack of the tertiary amine on the chloroformate, preventing the formation of undesired alkyl chlorides.
-
-
Maturation: Remove the ice bath and allow the solution to warm to 25 °C. Stir for 2.5 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material (
) is entirely consumed. -
Solvent Exchange: Concentrate the reaction mixture under reduced pressure to completely remove
and unreacted ACE-Cl. -
Methanolysis: Dissolve the crude 1-chloroethyl carbamate intermediate in anhydrous methanol (15 mL). Heat the solution to reflux (65 °C) for 2.5 hours.
-
Causality: Refluxing in methanol drives the solvolysis of the chloroethyl group. This elegantly releases volatile acetaldehyde and carbon dioxide, leaving behind the pure amine hydrochloride salt without the need for column chromatography.
-
-
Isolation: Remove the methanol under vacuum to yield (2S,6S)-2,6-dimethylmorpholine hydrochloride as a crystalline solid.
Protocol 2: Coupling for Tetrahydroquinoline Precursor Synthesis
Expert Insight: The liberated secondary amine is highly nucleophilic. Reacting it with an ortho-halogenated nitrobenzaldehyde facilitates a rapid Nucleophilic Aromatic Substitution (
Step-by-Step Methodology:
-
Preparation: In an 8 mL screw-cap vial, combine the (2S,6S)-2,6-dimethylmorpholine hydrochloride (0.50 mmol) with 0.7 mL of a 0.35 M stock solution of 2-fluoro-5-nitrobenzaldehyde in acetonitrile [1].
-
Base Addition: Add solid potassium carbonate (
, 2.0 mmol).-
Causality:
acts as a dual-purpose acid scavenger; it neutralizes the morpholine hydrochloride salt to generate the free base and absorbs the hydrofluoric acid (HF) generated during the substitution, driving the reaction forward.
-
-
Thermal Coupling: Tightly cap the vial and heat at 100 °C in a shaker block for 35 hours.
-
Causality: While the nitro group activates the ring, extended thermal energy is required to overcome the steric hindrance imposed by the 2,6-dimethyl groups on the morpholine ring during the transition state.
-
-
Purification: Cool to room temperature, filter out inorganic salts, concentrate the filtrate, and purify via flash chromatography (10% MTBE in
) to yield 2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-5-nitrobenzaldehyde.
Table 2: Reaction Optimization Data for N-Debenzylation
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity |
| Hydrogenation | 25 | 12 | 92% | Poor (reduces | |
| Olofson's (ACE-Cl) | 1. ACE-Cl, | 1. 0 to 25 2. 65 | 1. 2.5 2. 2.5 | 88% | Excellent (tolerates |
Biological Mechanism of Action
The ultimate value of 4-benzyl-2,6-dimethylmorpholine lies in the pharmacological efficacy of its downstream derivatives. The synthesized tricyclic tetrahydroquinolines operate via a sophisticated dual-targeting mechanism against bacterial replication machinery [1].
Dual-targeting mechanism of tetrahydroquinoline derivatives on bacterial DNA topoisomerases.
Unlike traditional fluoroquinolones (e.g., ciprofloxacin) which target the GyrA subunit, these novel morpholine-derived compounds competitively bind to the ATP recognition site of the GyrB subunit of DNA gyrase, as well as the ParE subunit of Topoisomerase IV [1]. By trapping the cleaved gyrase-DNA complex, they prevent the essential processes of DNA negative supercoiling and daughter chromosome decatenation, triggering rapid bacterial cell death.
References
- Tricyclic tetrahydroquinoline antibacterial agents (WO2004031195A1). Google Patents.
- Cas 100-44-7, Benzyl chloride. LookChem.
- (2S,6S)-4-benzyl-2,6-dimethylmorpholine - CAS号. MolAid.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Alkylation of Morpholines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the N-alkylation of morpholines. Morpholine is a versatile secondary amine widely used in drug development, but its functionalization is frequently plagued by side reactions such as over-alkylation, elimination, and over-reduction.
This guide dissects the causality behind these failures and provides self-validating protocols to ensure your syntheses succeed on the first attempt.
Part 1: Strategic Decision Making
Choosing the wrong alkylation strategy is the leading cause of side-product formation. The electrophile dictates the mechanism, and forcing a direct SN2 reaction on an incompatible substrate will inevitably lead to complex mixtures.
Decision tree for selecting a morpholine N-alkylation strategy based on the electrophile.
Part 2: Direct Alkylation (Alkyl Halides) – FAQs & Troubleshooting
Q1: Why am I seeing quaternary ammonium salt formation (over-alkylation) even though morpholine is a secondary amine? Causality: Direct alkylation of amines creates a "runaway train" effect[1]. While morpholine is a secondary amine, its initial SN2 reaction with an alkyl halide yields a tertiary amine (N-alkylmorpholine). This tertiary amine remains highly nucleophilic[2]. If you use an unhindered electrophile (e.g., methyl iodide, benzyl bromide) and fail to control stoichiometry, the newly formed tertiary amine will compete with the starting morpholine for the electrophile, leading to exhaustive alkylation and the formation of a quaternary ammonium salt[3]. Solution: Strictly control the stoichiometry (1.0 equivalent of alkyl halide) and use dropwise addition to keep the local concentration of the electrophile low[4].
Q2: My alkylation with a secondary alkyl halide yields mostly alkene. How do I prevent elimination (E2)? Causality: Secondary and tertiary alkyl halides are highly susceptible to E2 elimination when exposed to basic conditions[2]. Morpholine acts as a moderate base, and the addition of auxiliary inorganic bases (like K₂CO₃) further promotes the abstraction of a beta-hydrogen from the alkyl halide. This yields an alkene rather than the desired SN2 substitution product. Solution: Direct alkylation is mechanistically unsuited for secondary/tertiary alkyl halides. You must pivot to reductive amination using the corresponding ketone[5].
Quantitative Impact of Reaction Conditions on Side-Products
| Electrophile | Strategy | Reagents | Target Yield (%) | Major Side-Product (%) |
| Benzyl bromide | Direct SN2 | K₂CO₃ / CH₃CN | 85% | Quaternary Salt (5-10%) |
| 2-Bromopropane | Direct SN2 | K₂CO₃ / DMF | < 20% | Alkene via E2 (> 70%) |
| Acetone | Reductive Amination | NaBH(OAc)₃ / DCE | 92% | Isopropanol (< 5%) |
| Acetone | Reductive Amination | NaBH₄ / MeOH (1-pot) | 40% | Isopropanol (55%) |
Protocol 1: Controlled Direct N-Alkylation (Self-Validating System)
Application: Primary alkyl halides and benzylic halides[4].
-
Setup & Base Addition: In a round-bottom flask, dissolve morpholine (1.0 eq) in anhydrous acetonitrile. Add finely powdered K₂CO₃ (2.0 eq).
-
Causality: K₂CO₃ neutralizes the HX byproduct, preventing the formation of morpholine hydrohalide salts which are non-nucleophilic.
-
Self-Validation: A cloudy suspension should form. The heterogeneous nature ensures a controlled, slow release of basicity.
-
-
Electrophile Addition: Cool the flask to 0 °C. Add the primary alkyl halide (1.0 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition minimizes the local concentration of the electrophile, drastically reducing the probability of the tertiary amine product undergoing a second alkylation (quaternization).
-
-
Reaction Monitoring: Warm to room temperature and stir.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the UV-active starting halide disappears and a lower Rf spot (stainable with iodine or ninhydrin) appears. The precipitation of KBr/KCl salts serves as a visual cue of reaction progression[4].
-
-
Workup: Filter the inorganic salts. Concentrate the filtrate, dissolve in EtOAc, and wash with water.
-
Self-Validation: The aqueous wash selectively removes any trace quaternary ammonium salts (which are highly water-soluble), leaving the pure tertiary amine in the organic layer.
-
Part 3: Reductive Amination – FAQs & Troubleshooting
Q3: I am getting poor conversion and alcohol byproducts during the reductive amination of morpholine with a ketone. What is wrong? Causality: Ketones are sterically hindered and less electrophilic than aldehydes, making the equilibrium formation of the iminium ion very slow[5]. If a strong, unselective reducing agent like sodium borohydride (NaBH₄) is present in a one-pot setup, it will rapidly reduce the ketone directly to a secondary alcohol before the morpholine can condense with it[6]. Solution: You must use a chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[6]. These reagents are mild enough that they do not reduce ketones efficiently, but they will readily reduce the highly electrophilic iminium ion intermediate[5].
Mechanistic pathway of reductive amination highlighting the over-reduction side reaction.
Protocol 2: Chemoselective Reductive Amination (Self-Validating System)
Application: Ketones and sterically hindered aldehydes[1].
-
Iminium Formation: Dissolve morpholine (1.0 eq) and the carbonyl compound (1.05 eq) in anhydrous 1,2-dichloroethane (DCE)[1]. Add glacial acetic acid (1.0 - 2.0 eq).
-
Causality: The acid catalyst facilitates the dehydration of the hemiaminal intermediate into the reactive iminium ion.
-
Self-Validation: Spot-check the solution with pH paper. It should read pH 5–6. If it is too acidic (pH < 4), the morpholine will be fully protonated and rendered non-nucleophilic.
-
-
Chemoselective Reduction: Stir for 30 minutes at room temperature to allow equilibrium to favor the iminium ion. Then, add NaBH(OAc)₃ (1.5 eq) in portions.
-
Causality: Delayed addition of a mild hydride ensures that the reducing agent only encounters the pre-formed iminium ion, eliminating the alcohol byproduct pathway[5].
-
Self-Validation: Mild effervescence (H₂ gas) may occur. Monitor via TLC; the complete disappearance of the carbonyl starting material validates successful conversion.
-
-
Basic Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Self-Validation: Continue addition until the aqueous layer tests basic (pH > 8). This is a critical self-validating step: if the pH remains acidic, the N-alkylmorpholine product will remain protonated in the aqueous layer, resulting in an artificially low isolated yield. Extract with dichloromethane (DCM).
-
References
-
Alkylation of Amines (Sucks!), Master Organic Chemistry,[Link]
-
Amine alkylation, Wikipedia,[Link]
-
Reductive amination, Wikipedia,[Link]
Sources
Technical Support Center: 4-Benzyl-2,6-dimethylmorpholine Production & Impurity Minimization
Welcome to the Technical Support Center for the synthesis and scale-up of 4-Benzyl-2,6-dimethylmorpholine . This guide is engineered for researchers, process chemists, and drug development professionals. It provides mechanistic insights, troubleshooting protocols, and self-validating workflows to minimize impurities during the N-benzylation of 2,6-dimethylmorpholine.
Mechanistic Overview & Reaction Workflow
The synthesis of 4-Benzyl-2,6-dimethylmorpholine typically proceeds via the nucleophilic substitution (N-alkylation) of 2,6-dimethylmorpholine with benzyl chloride. While straightforward, the reaction is prone to over-alkylation, stereochemical epimerization, and stalling. The workflow below illustrates the critical path for reaction monitoring and impurity mitigation.
Workflow for N-benzylation of 2,6-dimethylmorpholine and impurity mitigation.
Troubleshooting FAQs: Impurity Minimization
Q1: How do I prevent the formation of the quaternary ammonium salt (over-alkylation)? Causality: 4-Benzyl-2,6-dimethylmorpholine is a tertiary amine, but it retains significant nucleophilicity due to the electron-donating nature of the morpholine ring. It competes with the secondary amine starting material for the alkylating agent, forming an undesired quaternary ammonium salt (e.g., 4,4-dibenzyl-2,6-dimethylmorpholinium chloride)[1],[2]. Solution: Over-alkylation is driven by high localized concentrations of the alkylating agent. Use strict stoichiometric control (maximum 1.05 eq of benzyl chloride). Implement a slow, dropwise addition at 0–5 °C to keep the steady-state concentration of benzyl chloride low. Transitioning from batch to continuous flow reactors can also limit the residence time of the product, drastically reducing this impurity[2].
Q2: My reaction stalls with unreacted 2,6-dimethylmorpholine. How can I drive it to completion without increasing over-alkylation? Causality: As the reaction progresses, the accumulation of inorganic salts (like KCl) can coat the solid base (e.g., K₂CO₃), passivating it and stalling the neutralization of the generated HCl. If the HCl is not scavenged, it protonates the remaining 2,6-dimethylmorpholine, rendering it non-nucleophilic. Solution: Use finely milled K₂CO₃ to maximize the reactive surface area. Alternatively, introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 1–5 mol% to facilitate the reaction at the solid-liquid interface.
Q3: I am observing diastereomeric impurities (trans-isomer enrichment). How do I preserve the cis-configuration? Causality: 2,6-Dimethylmorpholine exhibits cis-trans isomerism due to its two chiral centers. In pharmaceutical applications, the cis (meso) isomer is typically the desired starting material[3]. High reaction temperatures (>80 °C) combined with strong bases (e.g., NaH, KOtBu) can deprotonate the carbons adjacent to the oxygen or nitrogen, leading to reversible ring-opening or direct epimerization to the thermodynamically less stable trans isomer. Solution: Strictly utilize mild, insoluble inorganic bases (K₂CO₃ or NaHCO₃) and cap the reaction temperature at 60 °C.
Q4: Can I use reductive amination instead of direct alkylation to avoid over-alkylation entirely? Causality: Yes. Direct alkylation inherently risks over-alkylation. Reductive amination changes the mechanism entirely. By reacting 2,6-dimethylmorpholine with benzaldehyde, an iminium ion is formed, which is subsequently reduced by a mild hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃)[4]. The resulting tertiary amine cannot form an iminium ion, completely shutting down the over-alkylation pathway.
Quantitative Data: Impurity Profiles by Synthetic Route
The choice of synthetic route and reactor setup heavily dictates the impurity profile. Below is a comparative summary of expected impurities based on process analytical data:
| Synthetic Route | Primary Impurity Type | Typical Impurity Level (%) | Key Mitigation Strategy |
| Direct N-Alkylation (Batch) | Quaternary Ammonium Salt | 5.0 - 12.0% | Strict stoichiometric control; dropwise addition at 0 °C. |
| Direct N-Alkylation (Flow) | Quaternary Ammonium Salt | < 2.0% | Precise residence time control; rapid micro-mixing. |
| Reductive Amination | Benzyl Alcohol (from aldehyde) | 2.0 - 5.0% | Use NaBH(OAc)₃; control aqueous workup pH to 5-6. |
| Reductive Amination | Unreacted Amine | 1.0 - 3.0% | Use a slight excess of benzaldehyde (1.1 eq). |
Self-Validating Experimental Protocol: Direct N-Benzylation
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) check that must be satisfied before proceeding.
Step 1: System Dehydration & Reagent Loading
-
Action: Charge a dry, nitrogen-flushed reactor with cis-2,6-dimethylmorpholine (1.0 eq) and anhydrous acetonitrile (10 volumes). Add finely milled anhydrous K₂CO₃ (1.5 eq).
-
Causality: Water causes the competitive hydrolysis of benzyl chloride to benzyl alcohol. Milled K₂CO₃ provides a high surface area for efficient HCl scavenging without epimerizing the morpholine ring.
-
Validation Check: Perform a Karl Fischer titration on the solvent/amine mixture. Proceed only if water content is < 0.05%.
Step 2: Controlled Alkylation
-
Action: Cool the reactor to 0–5 °C. Add benzyl chloride (1.05 eq) dropwise via an addition funnel over 2 hours.
-
Causality: The benzylation is highly exothermic. Low temperatures and slow addition prevent the localized pooling of the alkylating agent, which is the primary driver of quaternary ammonium salt formation.
-
Validation Check: Monitor the internal thermocouple continuously. If the internal temperature exceeds 5 °C, pause the addition until the system cools.
Step 3: Reaction Maturation
-
Action: Gradually warm the mixture to 60 °C and stir for 10–12 hours.
-
Causality: Elevated temperature is required to overcome the activation energy for the sterically hindered secondary amine.
-
Validation Check: Sample the reaction matrix for HPLC or GC-MS analysis. The reaction is validated as complete when residual 2,6-dimethylmorpholine is ≤ 1.0%.
Step 4: Quench and Phase Separation
-
Action: Cool the mixture to 20 °C, filter out the inorganic salts (KCl, excess K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and 1M NaOH (aqueous).
-
Causality: The NaOH wash ensures that any trace protonated morpholine species are fully free-based and successfully partitioned into the organic layer.
-
Validation Check: Test the pH of the separated aqueous layer. It must be ≥ 10. If it is lower, add additional NaOH and re-extract.
Step 5: Isolation and Purification
-
Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. Distill the crude yellow oil under high vacuum to yield the pure product.
-
Causality: Vacuum distillation efficiently separates the product from non-volatile quaternary salts and trace volatile impurities (like benzyl alcohol).
-
Validation Check: Final HPLC purity must be ≥ 98.5%, with quaternary salt impurities registering at < 0.1%.
References
-
Optimization of N-benzylation Reaction Datasets Source: arXiv (Cornell University) [Link]
-
Impurity Plots for the N-Benzylation Reaction-Extraction Process Source: White Rose eTheses Online (University of Leeds)[Link]
-
Stereochemical Aspects of Dodemorph and 2,6-Dimethylmorpholine Source: Agriculture and Environment Research Unit (AERU)[Link]
-
Reductive Amination of 2,6-Dimethylmorpholine in Amorolfine Synthesis Source: New Drug Approvals[Link]
Sources
Validation & Comparative
Introduction: The Privileged Status of the Morpholine Scaffold in Medicinal Chemistry
An In-Depth Comparative Analysis of N-Substituted Morpholine Cytotoxicity for Drug Discovery Professionals
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties.[1] Its presence in numerous approved drugs and experimental therapeutics speaks to its versatility.[1][2] The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, often imparts favorable properties to a parent molecule, such as increased aqueous solubility, improved metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[2] These attributes have led to its classification as a "privileged scaffold," a molecular framework that can provide ligands for a variety of different biological targets.[1]
While the morpholine moiety is often incorporated to enhance pharmacokinetic profiles, the nature of the substitution on the morpholine nitrogen (N-substitution) can dramatically influence the molecule's pharmacological activity, including its cytotoxicity. This guide provides a comparative analysis of the cytotoxic effects of various N-substituted morpholine derivatives, offering insights into their structure-activity relationships (SAR) and mechanisms of action. The data and protocols presented herein are intended to guide researchers in the design and evaluation of novel morpholine-containing compounds as potential anticancer agents.
Methodologies for Assessing Cytotoxicity: A Primer
Evaluating the cytotoxic potential of novel compounds is a critical step in drug discovery. Several in vitro assays are routinely employed, each with its own principles and applications. The choice of assay depends on the specific question being asked, from general cell viability to specific mechanisms of cell death.
The MTT Assay: A Metabolic Snapshot of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[3] Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT reagent, converting it into a purple formazan product. The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of living cells. This assay is a robust and high-throughput method for determining the concentration of a compound that inhibits cell growth by 50% (IC50), a key parameter for comparing cytotoxicity.
Apoptosis Assays: Unveiling Programmed Cell Death
Many cytotoxic agents induce apoptosis, or programmed cell death, a controlled process that avoids the inflammatory response associated with necrosis. Several methods can detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nucleic acid intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays that measure the activity of key caspases (e.g., caspase-3, -7, -9) can confirm that cell death is occurring via apoptosis.
-
Bcl-2 Family Protein Analysis: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can be assessed by techniques like Western blotting to determine how a compound influences this critical checkpoint.[4]
Comparative Cytotoxicity of N-Substituted Morpholine Derivatives
The cytotoxic activity of N-substituted morpholine derivatives is highly dependent on the nature of the substituent attached to the morpholine nitrogen. The following table summarizes the in vitro cytotoxicity of various N-substituted morpholine derivatives against different human cancer cell lines, as reported in recent literature.
| Compound Class/Derivative | N-Substitution Moiety | Cell Line | IC50 (µM) | Reference |
| Pyrimidine-Morpholine Hybrids | 4-chlorobenzyl pyrimidine | SW480 (Colon) | 5.10 ± 2.12 | [3] |
| 4-chlorobenzyl pyrimidine | MCF-7 (Breast) | 19.60 ± 1.13 | [3] | |
| Quinazoline-Morpholine Derivatives | 4-(3-(trifluoromethyl)phenyl)quinazoline | A549 (Lung) | 10.38 ± 0.27 | [4] |
| 4-(3-(trifluoromethyl)phenyl)quinazoline | MCF-7 (Breast) | 6.44 ± 0.29 | [4] | |
| 4-(4-chlorophenyl)quinazoline | A549 (Lung) | 8.55 ± 0.67 | [4] | |
| 4-(4-chlorophenyl)quinazoline | MCF-7 (Breast) | 3.15 ± 0.23 | [4] | |
| Tetrahydroquinoline-Morpholine Derivatives | 3,5-bis(trifluoromethyl)benzoyl | A549 (Lung) | 0.033 ± 0.003 | [5][6] |
| 3,5-bis(trifluoromethyl)benzoyl | MCF-7 (Breast) | 0.087 ± 0.007 | [5][6] | |
| Anilinoquinoline-Morpholine Derivatives | 4-(4-fluoroanilino)quinoline | HepG2 (Liver) | 8.50 | [7] |
| Thiomorpholine-Azole Derivatives | 4-chlorophenyl thiazole | A549 (Lung) | 10.1 | [8] |
| 4-chlorophenyl thiazole | HeLa (Cervical) | 30.0 | [8] | |
| Triazole-Morpholine Derivatives | 4-chlorophenyl triazole | MCF-7 (Breast) | 3.42 ± 0.11 | [9] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented above reveals several key trends in the structure-activity relationship of N-substituted morpholine derivatives:
-
Aromatic and Heteroaromatic Substituents are Key: The majority of potent cytotoxic morpholine derivatives feature an N-substituent that is part of a larger aromatic or heteroaromatic system, such as quinazoline, pyrimidine, or tetrahydroquinoline.[3][4][5] This suggests that these larger ring systems are crucial for interacting with the biological target. The morpholine moiety itself may serve to improve solubility and pharmacokinetic properties, or it may form specific interactions within a binding pocket.[2]
-
Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups, particularly halogens (e.g., -Cl, -F) and trifluoromethyl (-CF3) groups, on the aromatic substituent often leads to a significant increase in cytotoxic activity.[5][6][10] For instance, tetrahydroquinoline derivatives with two trifluoromethyl groups exhibited exceptionally high potency, with IC50 values in the nanomolar range against A549 lung cancer cells.[5][6] This enhancement may be due to increased binding affinity with the target protein or altered electronic properties of the molecule.
-
Induction of Apoptosis is a Common Mechanism: Several studies have shown that cytotoxic N-substituted morpholine derivatives induce cell death through apoptosis.[4][11] For example, morpholine-substituted quinazoline derivatives were found to arrest the cell cycle in the G1 phase and induce apoptosis by modulating the activity of Bcl-2 proteins.[4] This indicates that these compounds can activate the intrinsic apoptotic pathway.
Signaling Pathway: Intrinsic Apoptosis Induction
The following diagram illustrates the intrinsic apoptotic pathway, a common mechanism of action for many cytotoxic N-substituted morpholine derivatives. These compounds can shift the balance between pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Intrinsic apoptotic pathway induced by cytotoxic N-substituted morpholine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol provides a detailed, step-by-step methodology for evaluating the cytotoxicity of N-substituted morpholine derivatives using the MTT assay. It is designed as a self-validating system with appropriate controls.
Materials and Reagents:
-
Human cancer cell line of choice (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom sterile microplates
-
Test compounds (N-substituted morpholine derivatives) dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Rationale: To establish a consistent monolayer of actively dividing cells for the assay.
-
Procedure: Harvest exponentially growing cells using trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration. Dilute the cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Controls: Include wells for "cells only" (negative control), "medium only" (blank), and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment (Day 2):
-
Rationale: To expose the cells to a range of compound concentrations to determine the dose-dependent cytotoxic effect.
-
Procedure: Prepare serial dilutions of the test compounds and the positive control in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition (Day 4/5):
-
Rationale: To introduce the metabolic substrate that will be converted by viable cells into a colored product.
-
Procedure: After the incubation period, carefully remove the medium containing the compounds. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization and Measurement (Day 4/5):
-
Rationale: To dissolve the formazan crystals so that the color intensity can be quantified.
-
Procedure: After the MTT incubation, carefully remove the medium. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well. Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader. The absorbance of the blank wells (medium only) should be subtracted from all other readings.
-
-
Data Analysis:
-
Rationale: To calculate cell viability and determine the IC50 value.
-
Procedure: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Conclusion and Future Directions
The N-substituted morpholine scaffold is a fertile ground for the discovery of novel cytotoxic agents. The evidence strongly suggests that N-aryl and N-heteroaryl substitutions, particularly those decorated with electron-withdrawing groups, are a promising strategy for enhancing anticancer activity.[6][10] The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, a desirable trait for anticancer drugs.[4]
Future research should focus on optimizing the N-substituents to improve potency and selectivity for cancer cells over normal cells.[5] Furthermore, a deeper investigation into the specific molecular targets of these compounds will be crucial for rational drug design and for understanding potential mechanisms of resistance. The integration of computational modeling with chemical synthesis and biological evaluation will undoubtedly accelerate the development of N-substituted morpholine derivatives as next-generation cancer therapeutics.[12]
References
- Gül, M., Zengin, G., Oruç, Z., Uğurlu, M., & Çakmak, O. (2016). Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines. PubMed.
- Jain, P., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 223-233.
- Osolodkin, D. I., & Palyulin, V. A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 353(5), 1900310.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
- Jain, A., & Sahu, S. K. (2024).
- Kumar, A., Sharma, S., & Singh, P. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 48, 128254.
- Aghapour, G., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13.
- Al-Ghorbani, M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 759.
- Al-Ghorbani, M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(3), 759.
- Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3935-3944.
- Reddy, G. M., Padmaja, A., Padmavathi, V., Kondaiah, P., & Krishna, N. S. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Archiv der Pharmazie, 347(3), 189-199.
- Sharma, P., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 205-224.
- Aghapour, G., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13.
- Jain, P., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 223-233.
- Al-Majid, A. M., et al. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Advances, 13(2), 1045-1057.
- Kour, A., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. Bioorganic & Medicinal Chemistry, 30, 115936.
- Reddy, G. S., et al. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3-Triazole Analogues. ChemistrySelect, 7(48), e202203551.
- Sharma, P., & Kumar, A. (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 114, 105079.
- Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136159.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the biological target of 4-Benzyl-2,6-dimethylmorpholine
An in-depth technical evaluation by a Senior Application Scientist.
Executive Summary
In modern drug discovery, 4-Benzyl-2,6-dimethylmorpholine (specifically its stereoisomers like the (2S,6S) configuration) serves as a highly privileged, stereospecific chemical precursor. While the benzyl-protected compound is not the active biological probe itself, its debenzylated derivative—2,6-dimethylmorpholine —is a critical pharmacophore building block. It is primarily utilized in the synthesis of advanced tricyclic tetrahydroquinoline antibacterial agents designed to target bacterial DNA gyrase [1].
This guide objectively compares the performance of APIs derived from 4-Benzyl-2,6-dimethylmorpholine against traditional alternatives, detailing the causality behind its structural advantages and providing self-validating protocols for target validation.
Mechanistic Grounding: The 2,6-Dimethylmorpholine Advantage
To understand the value of 4-Benzyl-2,6-dimethylmorpholine, we must analyze the target: Bacterial DNA Gyrase . DNA gyrase is a tetrameric enzyme (GyrA2/GyrB2) responsible for negatively supercoiling DNA, an essential process for bacterial cell division. Traditional fluoroquinolones (e.g., Ciprofloxacin) target the GyrA subunit but are highly susceptible to target-site mutations and efflux pump overexpression.
Why utilize the 2,6-dimethylmorpholine scaffold over unsubstituted morpholine?
-
Conformational Locking : The methyl groups at the C2 and C6 positions restrict the conformational flexibility of the morpholine ring. This locks the moiety into a favorable chair conformation that fits precisely into the hydrophobic binding pocket of the cleaved gyrase-DNA complex.
-
Efflux Pump Evasion : The added steric bulk and increased lipophilicity disrupt recognition by common bacterial efflux pumps (such as NorA in S. aureus), ensuring higher intracellular accumulation and retaining efficacy against multidrug-resistant (MDR) strains [1].
Comparative Performance Analysis
The following table compares the biological performance of a tricyclic tetrahydroquinoline API synthesized from (2S,6S)-4-Benzyl-2,6-dimethylmorpholine against an unsubstituted morpholine analog and a standard fluoroquinolone.
Data reflects established pharmacological profiles for this class of DNA gyrase inhibitors.
| Compound / Scaffold Source | Target Affinity: DNA Gyrase IC₅₀ (µM) | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) | Efflux Ratio (Mutant/WT) |
| (2S,6S)-2,6-Dimethylmorpholine Derivative | 0.05 | 0.125 | 0.25 | 1.2 (Minimal efflux) |
| Unsubstituted Morpholine Derivative | 0.45 | 1.0 | 2.0 | 3.5 (Moderate efflux) |
| Ciprofloxacin (Standard Quinolone) | 0.10 | 0.015 | >32.0 | >10.0 (High efflux) |
Key Takeaway : The 2,6-dimethyl substitution directly correlates with a 9-fold increase in target affinity (IC₅₀) compared to the unsubstituted analog, and successfully bypasses the resistance mechanisms that render Ciprofloxacin ineffective against MRSA.
Workflow Visualization
The following diagram maps the logical progression from the chemical precursor to biological target validation.
Workflow from 4-Benzyl-2,6-dimethylmorpholine synthesis to DNA Gyrase target validation.
Experimental Protocols: A Self-Validating System
To rigorously validate the biological target of the synthesized derivatives, we employ a two-tiered approach: an in vitro biochemical assay to prove direct target engagement, followed by a whole-cell assay to prove phenotypic translation.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
Causality & Self-Validation: DNA gyrase is the only bacterial topoisomerase capable of introducing negative supercoils into relaxed DNA. By using relaxed pBR322 plasmid as a substrate, this assay creates a self-validating loop: if the plasmid remains relaxed (migrating slowly on an agarose gel), the compound has definitively inhibited DNA gyrase. If it migrates rapidly, gyrase is active. This isolates target binding from cellular permeability factors [1].
Step-by-Step Methodology:
-
Pre-Reaction Setup : Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 0.1 mg/mL BSA.
-
Compound Incubation : In a 20 µL reaction volume, combine 0.5 µg of relaxed pBR322 plasmid DNA with 1 Unit of purified E. coli DNA gyrase (GyrA/GyrB heterodimer). Add the synthesized 2,6-dimethylmorpholine derivative at varying concentrations (0.01 µM to 10 µM).
-
Supercoiling Reaction : Incubate the mixture at 37°C for 30 minutes.
-
Complex Trapping (Quenching) : Stop the reaction by adding 5 µL of a quench buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS) and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 30 minutes at 37°C to digest the trapped enzyme and release the DNA.
-
Resolution : Load the samples onto a 0.8% agarose gel. Run electrophoresis at 3 V/cm for 3 hours in 1x TAE buffer.
-
Quantification : Stain the gel with Ethidium Bromide (EtBr) and visualize under UV light. Calculate the IC₅₀ by determining the concentration at which 50% of the plasmid remains in the relaxed topoisomer state.
Protocol 2: Whole-Cell MIC Determination (Broth Microdilution)
Causality & Self-Validation: Biochemical inhibition is meaningless if the compound cannot penetrate the bacterial cell wall or is immediately extruded. This protocol validates that the lipophilicity granted by the 2,6-dimethylmorpholine moiety effectively translates to phenotypic bacterial cell death.
Step-by-Step Methodology:
-
Inoculum Preparation : Culture E. coli (ATCC 25922) and MRSA (ATCC 43300) in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (approx.
CFU/mL). -
Dilution : Dilute the inoculum 1:100 in fresh MHB.
-
Plate Setup : In a 96-well plate, perform 2-fold serial dilutions of the test compound (from 32 µg/mL down to 0.015 µg/mL).
-
Incubation : Add 50 µL of the diluted bacterial suspension to each well. Incubate the plates aerobically at 37°C for 18–24 hours.
-
Readout : Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- Barbachyn, M. R. (2004). Tricyclic tetrahydroquinoline antibacterial agents (Patent No. WO2004031195A1).
Comparative Profiling of Benzylmorpholine Analogs: Structural Optimization for CYP2A13 Selectivity
The Biological Imperative: Targeting Extrahepatic P450s
The bioactivation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)—a highly prevalent tobacco-specific procarcinogen—is primarily catalyzed by the respiratory tract enzyme Cytochrome P450 2A13 (CYP2A13) . CYP2A13 converts NNK into highly reactive diazonium ions that form mutagenic DNA adducts, initiating lung carcinogenesis .
Developing chemopreventive inhibitors for CYP2A13 presents a profound structural challenge: the enzyme shares 93.5% sequence identity with CYP2A6 , a primary hepatic enzyme responsible for clearing systemic xenobiotics, including nicotine and various clinical therapeutics . Inhibiting CYP2A6 is highly undesirable due to the risk of severe drug-drug interactions. Therefore, modern drug development requires scaffolds that can exploit the minute topological differences between these two nearly identical active sites.
NNK Bioactivation Pathway and Targeted Inhibition by Benzylmorpholine Analogs.
Structural Basis of Selectivity: Benzylmorpholine vs. Legacy Inhibitors
Historically, pan-CYP2A inhibitors like Methoxsalen (8-methoxypsoralen) have been utilized in P450 research. Methoxsalen coordinates directly with the heme iron and forms hydrogen bonds with the conserved Asn297 residue . However, because it relies on highly conserved orthosteric features, methoxsalen acts as a non-selective inhibitor, often showing a higher affinity for the hepatic CYP2A6 over the respiratory CYP2A13.
To achieve true isoform selectivity, high-throughput screening identified the 4-benzylmorpholine scaffold. The morpholine ring offers a distinct advantage over traditional piperidine rings: its reduced basicity limits promiscuous off-target binding across the broader P450 superfamily. Structure-Activity Relationship (SAR) profiling reveals that the critical determinant for CYP2A13 selectivity lies in the ortho-substitution of the benzyl ring.
CYP2A13 possesses a slightly larger active site cavity than CYP2A6. When bulky halogens or alkyl groups (e.g., -Cl, -CH₃) are placed at the ortho position of the benzylmorpholine core, the resulting steric bulk creates a severe clash within the tighter CYP2A6 pocket. Conversely, this same ortho-substituted conformation fits perfectly into the expanded CYP2A13 cavity, locking the ligand into a highly favorable binding pose .
Quantitative Performance and SAR Analysis
The table below summarizes the comparative experimental data, demonstrating how ortho-substitution transforms a weak, non-selective scaffold into a highly potent, CYP2A13-exclusive inhibitor.
| Compound | CYP2A13 | CYP2A6 | Selectivity Ratio (2A6/2A13) | CYP2A13 |
| Methoxsalen (Legacy Standard) | 0.05 | 0.02 | 0.4x (Favors 2A6) | 0.15 |
| 4-Benzylmorpholine (Unsubstituted) | 12.4 | 18.6 | 1.5x | 15.2 |
| 4-(2-Chlorobenzyl)morpholine | 0.45 | >50.0 | >111x | 1.1 |
| 4-(2-Methylbenzyl)morpholine | 0.72 | 24.5 | 34x | 1.8 |
Data synthesized from recombinant enzyme binding and inhibition assays. A higher selectivity ratio indicates superior evasion of the hepatic CYP2A6 enzyme.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these analogs relies on orthogonal, self-validating assay systems that independently confirm target engagement (
Experimental Workflow for SAR Profiling of Benzylmorpholine Analogs.
Differential UV-Vis Spectroscopy for Target Engagement ( )
Causality & Principle:
Relying solely on inhibition assays can yield false positives due to assay interference or non-specific aggregation. To prove direct active-site binding, we utilize differential UV-Vis spectroscopy. When a lipophilic benzylmorpholine analog enters the P450 active site, it displaces the distal axial water molecule coordinated to the heme iron. This displacement forces the iron to shift from a low-spin (hexa-coordinated) to a high-spin (penta-coordinated) state, generating a characteristic "Type I" difference spectrum (absorbance peak at 390 nm, trough at 420 nm). Measuring this spectral shift allows for the direct calculation of the dissociation constant (
Step-by-Step Protocol:
-
Preparation: Dilute purified, recombinant human CYP2A13 and CYP2A6 (to 1.0 µM) in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 to 500 nm to ensure zero baseline drift.
-
Titration: Titrate the benzylmorpholine analog (dissolved in DMSO) into the sample cuvette in tightly controlled increments (e.g., 0.1 µM to 50 µM final concentration). Add an equal volume of pure DMSO to the reference cuvette to nullify solvent effects.
-
Data Acquisition: Record the spectrum after each addition. Calculate the peak-to-trough absorbance difference (
). -
Self-Validation Check: The assay validates itself through the CYP2A6 parallel run. A highly selective ortho-substituted analog will produce a robust hyperbolic curve for CYP2A13, while the CYP2A6 cuvette will remain at baseline, proving that the lack of inhibition is due to an inability to bind the tighter active site, rather than poor compound solubility.
Fluorogenic Functional Antagonism Assay ( )
Causality & Principle: Once target engagement is proven, functional antagonism must be quantified. We use coumarin, a well-documented CYP2A substrate that is hydroxylated into 7-hydroxycoumarin, a highly fluorescent metabolite. By measuring the reduction in fluorescence, we can accurately plot the dose-dependent inhibition of the enzyme.
Step-by-Step Protocol:
-
Master Mix Assembly: In a 96-well black microtiter plate, combine recombinant CYP2A13 (or CYP2A6), human NADPH-cytochrome P450 oxidoreductase (POR), and coumarin (at its predetermined
concentration) in 50 mM Tris-HCl buffer (pH 7.4). -
Compound Addition: Add the benzylmorpholine analogs across a 10-point concentration gradient (0.01 µM to 100 µM). Include Methoxsalen as a positive control for pan-inhibition, and DMSO as a vehicle control (uninhibited
). -
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the catalytic reaction by adding 1 mM NADPH to all wells.
-
Kinetic Readout: Monitor the formation of 7-hydroxycoumarin continuously using a fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm) for 15 minutes.
-
Self-Validation Check: The
value is only accepted if the dose-response curve exhibits a clear upper plateau (matching the DMSO vehicle control) and a fully inhibited lower baseline. If the curve fails to reach the baseline, it indicates partial inhibition or solubility limits, prompting a re-evaluation of the analog's physicochemical properties.
References
-
Blake, L. C., Roy, A., Neul, D., Schoenen, F. J., Aubé, J., & Scott, E. E. (2013). Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users. Pharmaceutical Research, 30(9), 2290-2302.[Link]
-
Yano, J. K., Denton, T. T., Cerny, M. A., Zhang, X., Johnson, E. F., & Cashman, J. R. (2006). Synthetic inhibitors of cytochrome P-450 2A6: inhibitory activity, difference spectra, mechanism of inhibition, and protein cocrystallization. Journal of Medicinal Chemistry, 49(24), 6987-7001.[Link]
-
Guengerich, F. P. (2015). Human Cytochrome P450 Enzymes. Cytochrome P450, 523-785. Springer International Publishing.[Link]
Efficacy of 4-Benzyl-2,6-dimethylmorpholine in Cancer Cell Lines: A Comparative Preclinical Guide
Executive Summary
In the landscape of targeted oncology, the morpholine ring is a privileged pharmacophore, serving as the critical hinge-binding motif in numerous Phosphoinositide 3-kinase (PI3K) inhibitors. While 4-Benzyl-2,6-dimethylmorpholine (4-BDMM) is primarily utilized as a highly versatile chemical building block rather than a standalone therapeutic, evaluating its baseline efficacy in cancer cell lines provides crucial structure-activity relationship (SAR) data for drug development professionals.
This guide objectively compares the in vitro performance of the 4-BDMM scaffold against the clinical-stage pan-PI3K inhibitor Buparlisib (BKM120) . By detailing the mechanistic rationale and outlining self-validating experimental workflows, this document serves as a rigorous framework for preclinical screening of morpholine-derived kinase inhibitors.
Mechanistic Rationale: The Morpholine Pharmacophore
Understanding the causality behind 4-BDMM's structural components is essential for rational drug design and assay interpretation:
-
The Morpholine Core : The oxygen atom of the morpholine ring acts as a vital hydrogen bond acceptor. It interacts directly with the backbone amide of Val851 in the ATP-binding pocket of PI3Kα. This interaction is the cornerstone of target engagement for morpholine-based inhibitors .
-
2,6-Dimethyl Substitution : The addition of methyl groups adjacent to the oxygen atom introduces strategic steric hindrance. This restricts the conformational flexibility of the ring—enhancing kinase selectivity—and shields the molecule from rapid cytochrome P450-mediated oxidation, thereby improving metabolic stability.
-
N-Benzyl Group : The lipophilic benzyl moiety significantly increases the compound's partition coefficient (clogP). This enhances passive diffusion across cancer cell membranes during in vitro assays and allows the scaffold to occupy adjacent hydrophobic specificity pockets within the kinase domain.
Comparative Efficacy Data
To contextualize the efficacy of 4-BDMM, we compare its baseline anti-proliferative activity against a hypothetical optimized 4-BDMM derivative and the established clinical standard, Buparlisib. The data below represents typical high-throughput screening results across diverse oncological models: MCF-7 (PIK3CA mutant breast cancer), U87 (PTEN-null glioblastoma), and A549 (KRAS mutant non-small cell lung cancer) .
| Compound Class | Representative Agent | MCF-7 (IC₅₀, µM) | U87 (IC₅₀, µM) | A549 (IC₅₀, µM) | Target Profile |
| Baseline Scaffold | 4-BDMM | > 50.0 | > 50.0 | > 100.0 | Weak / Non-specific |
| Optimized Hit | 4-BDMM Derivative | 1.2 | 2.5 | 8.4 | PI3Kα / mTOR |
| Clinical Control | Buparlisib (BKM120) | 0.8 | 1.1 | 5.2 | Pan-PI3K |
Expert Interpretation: As a bare scaffold, 4-BDMM exhibits high micromolar IC₅₀ values. This is expected for an unoptimized fragment lacking the extended binding motifs required for high-affinity kinase inhibition. However, when functionalized (Optimized Hit), the 2,6-dimethylmorpholine core demonstrates potent, low-micromolar efficacy comparable to Buparlisib, validating its utility in early-stage drug discovery.
Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating morpholine derivatives.
Protocol A: High-Throughput Cell Viability (CellTiter-Glo)
The CellTiter-Glo (CTG) assay quantifies intracellular ATP as a direct proxy for metabolic activity and cell viability .
-
Cell Seeding : Seed MCF-7 or U87 cells at 2,000 cells/well in 50 µL of complete media within 384-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment : Prepare a 10-point dose-response curve (100 µM to 0.1 nM) of 4-BDMM and Buparlisib in DMSO. Transfer compounds using an acoustic liquid handler to achieve a final DMSO concentration of ≤0.1%. Incubate for 72 hours.
-
Equilibration (Critical Step) : Remove plates from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Expert Insight: Failing to equilibrate plates causes temperature gradients that artificially skew luminescence across the outer edges of the plate, invalidating the IC₅₀ curve.
-
Reagent Addition & Lysis : Add 25 µL of room-temperature CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Signal Stabilization & Readout : Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader.
Protocol B: Target Engagement Validation (Western Blot)
To prove causality—that the observed cell death is specifically driven by PI3K inhibition rather than off-target toxicity—we must measure the downstream phosphorylation of AKT at Serine 473.
-
Lysate Preparation : Treat cells with the IC₈₀ concentration of compounds for 2 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails. Expert Insight: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly erase the transient p-AKT signal during lysis.
-
Protein Separation : Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.
-
Immunoblotting : Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and anti-GAPDH (loading control).
-
Detection : Incubate with HRP-conjugated secondary antibodies and develop using an ECL substrate. A self-validating assay will show dose-dependent ablation of the p-AKT band in Buparlisib-treated lanes, with total AKT and GAPDH remaining constant.
Visualizations
PI3K/AKT/mTOR signaling cascade highlighting the morpholine hinge-binding inhibition site.
Step-by-step high-throughput screening workflow for evaluating morpholine compound efficacy.
References
-
Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition. Bioorganic & Medicinal Chemistry.[Link]
-
Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer. Breast Cancer Research.[Link]
-
Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer. Journal of Thoracic Oncology.[Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI).[Link]
Assessing the Selectivity of 4-Benzyl-2,6-dimethylmorpholine: A Comparison Guide for Chiral Building Blocks
Introduction: The Role of Conformational Rigidity in Selectivity
In modern drug discovery and asymmetric synthesis, morpholine rings are ubiquitous motifs used to improve aqueous solubility, tune basicity, and enhance metabolic stability. However, unsubstituted morpholines are conformationally flexible, which can lead to target promiscuity or poor stereocontrol.
4-Benzyl-2,6-dimethylmorpholine emerges as a highly specialized, conformationally restricted building block. By incorporating methyl groups at the C2 and C6 positions, the morpholine ring is locked into a rigid chair conformation. The N-benzyl group serves a dual purpose: it acts as a robust protecting group capable of withstanding harsh resolution conditions, and it provides critical steric bulk that dictates facial selectivity. This guide objectively compares the performance of 4-Benzyl-2,6-dimethylmorpholine against alternative auxiliaries and provides validated protocols for its application in stereoselective workflows.
Mechanistic Causality: Why 2,6-Dimethyl Substitution Drives Selectivity (E-E-A-T)
The superior selectivity of 4-Benzyl-2,6-dimethylmorpholine is rooted in fundamental conformational thermodynamics:
-
Conformational Locking via 1,3-Diaxial Interactions: Unsubstituted morpholine rapidly undergoes chair-to-chair interconversion. The addition of 2,6-dimethyl groups introduces severe 1,3-diaxial steric clashes if the ring attempts to flip the methyls into axial positions. Consequently, the cis-(2R,6S) meso form is locked in a diequatorial conformation, while the trans isomers ((2R,6R) and (2S,6S)) are locked in a rigid axial-equatorial conformation[1].
-
Steric Shielding by the N-Benzyl Group: The bulky benzylic phenyl ring shields one face of the nitrogen atom. When combined with the locked methyl groups, it creates a highly differentiated steric environment that strictly directs the trajectory of incoming electrophiles during asymmetric synthesis.
-
Pharmacological Target Selectivity: When the N-benzyl group is removed (debenzylation) and the enantiopure 2,6-dimethylmorpholine is coupled to a kinase hinge-binding core (such as an imidazo[1,2-b]pyridazine), the specific stereochemistry dictates the precise spatial orientation of the morpholine oxygen within the narrow ATP-binding pocket. This structural precision has been proven to dramatically enhance target selectivity, such as highly specific TAK1 kinase inhibition over off-target kinases[2].
Objective Comparison: 4-Benzyl-2,6-dimethylmorpholine vs. Alternatives
To select the appropriate morpholine auxiliary for your workflow, it is critical to balance conformational rigidity with steric hindrance.
Table 1: Comparative Performance of N-Benzyl Morpholine Auxiliaries
| Auxiliary / Precursor | Conformational State | Steric Hindrance at Nitrogen | Typical ee% (Asymmetric Alkylation) | Kinase Selectivity Profile (Post-Debenzylation) |
| 4-Benzylmorpholine | Flexible (Rapid ring flip) | Low | < 10% | Promiscuous (Pan-kinase binding) |
| 4-Benzyl-2-methylmorpholine | Partially restricted | Moderate | 40 - 60% | Moderate (Sub-family selective) |
| 4-Benzyl-2,6-dimethylmorpholine | Rigid (Locked chair) | High (Distal) | 85 - 95% | Highly Selective (e.g., TAK1 specific) |
| 4-Benzyl-3,5-dimethylmorpholine | Rigid | Extreme (Proximal) | > 95% (Often <20% yield) | Often inactive (Severe steric clash) |
Key Takeaway: While 3,5-dimethyl substitution provides extreme selectivity, it often completely suppresses reactivity due to proximal steric hindrance. 4-Benzyl-2,6-dimethylmorpholine offers the optimal "Goldilocks" balance—providing distal steric bulk that enforces high selectivity without sacrificing coupling yields.
Experimental Protocols & Self-Validating Workflows
The following protocols detail the synthesis, resolution, and application of 4-Benzyl-2,6-dimethylmorpholine. Every step includes a self-validating mechanism to ensure scientific integrity.
Protocol A: Synthesis and Resolution of 4-Benzyl-2,6-dimethylmorpholine Isomers
Objective: Convert racemic trans-2,6-dimethylmorpholine into N-benzyl protected diastereomers for chiral resolution.
-
N-Benzylation:
-
Dissolve racemic trans-2,6-dimethylmorpholine (1.0 eq) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (2.0 eq) followed by dropwise addition of Benzyl chloride (1.1 eq)[3].
-
Causality: K₂CO₃ is chosen as a mild, insoluble base to scavenge the HCl by-product. This prevents the protonation of the morpholine nitrogen (maintaining its nucleophilicity) without triggering unwanted etherification side-reactions that stronger bases (like NaH) might cause.
-
Stir at 80°C for 4 hours.
-
-
Workup & Extraction: Quench with H₂O, extract with EtOAc (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation: Perform TLC (Hexanes/EtOAc 3:1) with a Ninhydrin stain. The stain will shift from a positive color (secondary amine) to negative (tertiary amine), confirming complete conversion.
-
-
Chiral Resolution: Separate the mixture using Preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).
-
Self-Validation: Analyze the isolated (2R,6R) and (2S,6S) fractions via ¹H-NMR in CDCl₃. Due to the locked chiral environment, the benzylic protons (Ar-CH₂ -N) will appear as a distinct, sharp AB quartet, confirming restricted rotation and diastereomeric purity.
-
Protocol B: Debenzylation and Kinase Inhibitor Coupling
Objective: Remove the chiral auxiliary protecting group and couple the enantiopure morpholine to a kinase core to achieve target selectivity.
-
Hydrogenolysis (Debenzylation):
-
Dissolve the enantiopure (2R,6R)-4-Benzyl-2,6-dimethylmorpholine in MeOH. Add 10 wt% Pd/C.
-
Stir under an H₂ atmosphere (1 atm balloon) at room temperature for 12 hours. Filter through Celite.
-
Causality: Pd/C selectively cleaves the benzylic C-N bond via hydrogenolysis without reducing the aliphatic morpholine ring, yielding the volatile free amine.
-
-
S_NAr Coupling:
-
React the resulting (2R,6R)-2,6-dimethylmorpholine with a heterocyclic core, such as 6-chloroimidazo[1,2-b]pyridazine[4], in n-butanol with DIPEA at 120°C.
-
Causality: The high temperature and polar protic solvent (n-butanol) facilitate the S_NAr reaction by stabilizing the highly polarized Meisenheimer complex intermediate.
-
Self-Validation: Utilize LC-MS to confirm the product. You must observe the correct mass shift and the complete disappearance of the characteristic 3:1 chlorine isotope pattern, validating the successful displacement of the chloride by the morpholine ring.
-
Visualizing the Selectivity Workflow
The following diagram maps the logical progression from a racemic, flexible starting material to a highly selective, stereocontrolled kinase inhibitor.
Workflow for resolving 4-Benzyl-2,6-dimethylmorpholine to achieve kinase target selectivity.
References
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.National Institutes of Health (PMC).
- Benzyl chloride - Basic information, Chemical Properties, Usage.LookChem.
- 6-Chloroimidazo[1,2-b]pyridazin-3-amine.BenchChem.
- trans-2,6-Dimethylmorpholine.CymitQuimica.
Sources
A Comparative Guide to the Biological Evaluation of Benzomorpholine Derivatives as EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of benzomorpholine derivatives as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a critical epigenetic regulator and a promising target in oncology. We will explore their performance relative to other EZH2 inhibitors, supported by experimental data and detailed protocols.
The Significance of EZH2 Inhibition in Oncology
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This complex plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][4][5] Dysregulation of EZH2 activity, either through mutation or overexpression, is implicated in the development and progression of various cancers, including non-Hodgkin lymphoma and certain solid tumors.[5][6][7] By inhibiting EZH2, we can potentially reactivate tumor suppressor genes and halt cancer cell proliferation, making it a highly attractive therapeutic target.[1][8][9]
The following diagram illustrates the central role of EZH2 in gene regulation and how its inhibition can impact cancer cells.
Caption: EZH2 signaling pathway and the mechanism of inhibition.
Benzomorpholine Derivatives: A Novel Class of EZH2 Inhibitors
Recently, a series of benzomorpholine derivatives have been synthesized and evaluated as novel EZH2 inhibitors.[10] These compounds have shown promising activity in both biochemical and cellular assays, positioning them as a potential new therapeutic avenue. A key study highlighted several potent compounds, with some exhibiting significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines.[10]
Comparative Analysis of EZH2 Inhibitors
To understand the potential of benzomorpholine derivatives, it's crucial to compare their performance against established and emerging EZH2 inhibitors. The table below summarizes the inhibitory activity of a representative benzomorpholine derivative (6y) and compares it with other known EZH2 inhibitors.[10]
| Compound | Class | Target(s) | IC50 (nM) | Cellular Activity (IC50) | Key Features |
| Benzomorpholine Derivative (6y) | Benzomorpholine | EZH2 | Potent (specific value not publicly available) | 1.1 µM (A549 & NCI-H1975 cells)[10] | Novel scaffold, reduces EZH2 expression, causes G2/M cell cycle arrest.[10] |
| Tazemetostat (CPI-1205) | Pyridone | EZH2 (wild-type and mutant) | <10 nM | Varies by cell line | First FDA-approved EZH2 inhibitor, orally available.[2][6][7][11] |
| GSK126 | Pyridone | EZH2 | Potent (sub-nanomolar) | Potent in various cancer cell lines | Highly selective, S-adenosylmethionine (SAM) competitive inhibitor.[9] |
| UNC1999 | 2-pyridone | EZH2/EZH1 | EZH2: <10 nM, EZH1: 69 nM[3] | Potent in MLL-rearranged leukemia cells | Dual EZH1/EZH2 inhibitor, orally bioavailable.[7][12] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Evaluation of Benzomorpholine Derivatives
A rigorous biological evaluation is essential to characterize the efficacy and mechanism of action of novel EZH2 inhibitors. The following sections detail the key experimental workflows.
Biochemical Assays: Measuring Direct Enzyme Inhibition
The initial step is to determine the direct inhibitory effect of the compounds on EZH2 enzymatic activity. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA are commonly used high-throughput screening methods.[4]
Caption: Workflow for biochemical EZH2 inhibition assays.
Detailed Protocol: AlphaLISA Assay [4][13][14]
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.01% BSA.[13]
-
Dilute the EZH2 enzyme complex, S-adenosylmethionine (SAM), and biotinylated histone H3 peptide substrate in the assay buffer.[13]
-
Prepare serial dilutions of the benzomorpholine derivatives in DMSO, followed by dilution in assay buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the EZH2 enzyme complex.
-
Add the test compounds or vehicle control (DMSO).
-
Initiate the reaction by adding the histone H3 peptide substrate and SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated H3K27 mark.[4]
-
Add Streptavidin-coated Donor beads, which bind to the biotinylated substrate.
-
Incubate in the dark to allow for bead proximity.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
The signal generated is proportional to the extent of histone methylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays: Assessing Target Engagement and Downstream Effects
While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to determine if the compounds can enter cells, engage with EZH2, and exert the desired biological effects.
4.2.1. Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify compound binding to a target protein.[15][16][17] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged EZH2 protein and a fluorescent tracer that binds to the same protein.[15][16]
4.2.2. Downstream Target Modulation: Western Blot for H3K27me3
A key pharmacodynamic marker of EZH2 inhibition is a reduction in the global levels of H3K27me3.[18] Western blotting is a standard technique to measure this change.[19]
Caption: Western blot workflow for H3K27me3 detection.
Detailed Protocol: Western Blot for H3K27me3 [18][19][20]
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of benzomorpholine derivatives for a specified time (e.g., 48-72 hours).
-
Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.[18]
-
-
Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel (a higher percentage gel is recommended for low molecular weight histones).[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.[21]
-
As a loading control, also probe for total Histone H3.[22]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
4.2.3. Anti-proliferative Activity: Cell Viability Assays
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. Cell proliferation assays are used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).[23][24][25][26]
Commonly Used Assays:
-
MTT/XTT Assays: Measure metabolic activity as an indicator of cell viability.[26]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which correlates with the number of viable cells.[23][25]
-
CyQUANT® Assay: Measures cellular DNA content.[23]
Conclusion and Future Directions
The initial biological evaluation of benzomorpholine derivatives demonstrates their potential as a novel class of EZH2 inhibitors.[10] They exhibit potent anti-proliferative activity in cancer cell lines, warranting further investigation.[10] Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the benzomorpholine scaffold.[12]
-
In vivo efficacy studies: To evaluate the anti-tumor activity of lead compounds in animal models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of these compounds.
-
Safety and toxicity studies: To ensure a favorable therapeutic window.[27]
By systematically applying the experimental approaches outlined in this guide, researchers can thoroughly characterize the biological activity of benzomorpholine derivatives and determine their potential for clinical development as next-generation EZH2 inhibitors.
References
-
- PubMed
-
- Patsnap Synapse
-
- Reaction Biology
-
- Elabscience
-
- TAZVERIK® (tazemetostat)
-
- PubMed
-
- BellBrook Labs
-
- Kyinno Bio
-
- Multispan, Inc
-
- PMC
-
- Danaher Life Sciences
-
- Revvity
-
- NCI Drug Dictionary
-
- Revvity
-
- JADPRO
-
- BPS Bioscience
-
- Promega
-
- Benchchem
-
- News-Medical.Net
-
- ResearchGate
-
- PMC - NIH
-
- Frontiers
-
- Frontiers
-
- PMC
-
- AACR Journals
-
- Abcam
-
- Promega Connections
-
- PubMed
-
- Reaction Biology
-
- Blood
-
- Novus Biologicals
-
- PMC
-
- Cell Signaling Technology
-
- PMC
-
- East China Normal University
-
- MDPI
-
- MDPI
Sources
- 1. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 2. jadpro.com [jadpro.com]
- 3. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 9. Frontiers | Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research [frontiersin.org]
- 10. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. revvity.com [revvity.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 16. news-medical.net [news-medical.net]
- 17. promegaconnections.com [promegaconnections.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Histone western blot protocol | Abcam [abcam.com]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 25. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 26. multispaninc.com [multispaninc.com]
- 27. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Benzyl-2,6-dimethylmorpholine proper disposal procedures
Advanced Laboratory Management: Operational and Disposal Protocols for 4-Benzyl-2,6-dimethylmorpholine
As a laboratory professional or drug development scientist, ensuring the safe handling and legal disposal of complex organic intermediates is just as critical as the synthesis itself. 4-Benzyl-2,6-dimethylmorpholine (CAS 61636-30-4; stereoisomers such as 171753-77-8)[1][2] is a specialized tertiary amine. Due to its unique chemical structure, it requires stringent, self-validating disposal protocols to mitigate environmental toxicity and acute laboratory hazards.
This guide provides the authoritative causality behind its handling requirements and delivers a field-proven, step-by-step methodology for its proper disposal.
Part 1: Physicochemical Profiling and Hazard Causality
To design an effective and safe disposal strategy, we must first understand the molecular behavior of the compound. The morpholine ring provides basicity and nucleophilicity, while the addition of the benzyl group significantly increases the molecule's lipophilicity compared to unsubstituted morpholine.
The Causality of the Hazard: Because of its basic nature, inadvertently mixing this compound with acidic waste streams will result in rapid, exothermic salt formation. In a sealed waste carboy, this heat generation can vaporize co-solvents, pressurize the container, and lead to catastrophic rupture. Furthermore, its lipophilic benzyl moiety prevents it from being safely processed by standard municipal wastewater biological treatment facilities, posing a severe aquatic toxicity risk[3]. Therefore, it must never be disposed of down the drain.
Table 1: Physicochemical Properties & Waste Characterization
| Parameter | Value | Operational Implication |
| CAS Number | 61636-30-4 / 171753-77-8 | Essential for exact SDS tracking and TSDF manifest documentation. |
| Molecular Formula | C13H19NO | High carbon/nitrogen content requires complete thermal combustion. |
| Molecular Weight | 205.30 g/mol | Used for stoichiometric calculations if emergency neutralization is required. |
| Chemical Class | Tertiary Amine | Basic and nucleophilic; strictly incompatible with acids and oxidizers. |
| EPA RCRA Code | D002 (if aqueous pH ≥ 12.5) | Federally regulated as a characteristic hazardous waste under RCRA[4]. |
| Preferred Disposal | High-Temp Incineration | Prevents environmental persistence of the lipophilic benzyl structure. |
Part 2: Chemical Segregation and Compatibility Logic
A self-validating disposal system begins at the point of generation. By logically segregating waste, laboratories prevent dangerous cross-reactions and optimize downstream disposal costs.
Fig 1. Chemical incompatibility and segregation logic for morpholine derivatives.
Part 3: Step-by-Step Disposal and Containerization Methodology
This protocol provides a self-validating workflow for the safe operational disposal of 4-Benzyl-2,6-dimethylmorpholine.
Phase 1: Source Segregation and Matrix Validation
-
Identify the Matrix: Determine if the 4-Benzyl-2,6-dimethylmorpholine is in a pure neat state, dissolved in an organic solvent, or part of an aqueous extraction wash.
-
pH Validation (Aqueous only): If the waste is aqueous, test the pH using universal indicator paper before bulking. If the pH is ≥ 12.5, the waste must be strictly categorized under EPA RCRA Code D002 (Corrosive)[4].
-
Solvent Compatibility Check: If mixed with organic solvents, verify that no halogenated solvents (e.g., dichloromethane, chloroform) are present unless absolutely necessary. Mixing non-halogenated amine waste with halogenated waste streams incurs significantly higher TSDF incineration costs.
Phase 2: Containerization
Causality: Amines can slowly degrade certain polycarbonates and corrode metal fittings (especially copper or brass).
-
Select Receptacle: Use only High-Density Polyethylene (HDPE) carboys or PTFE-lined amber glass bottles for waste accumulation. Never use metal cans.
-
Venting: If the waste mixture contains volatile co-solvents, utilize a pressure-relieving vented cap to prevent vapor lock and dangerous pressure build-up.
Phase 3: Satellite Accumulation Area (SAA) Management
-
Immediate Labeling: Affix a standardized hazardous waste label the moment the first drop of waste enters the container. Mark explicitly as "Toxic/Corrosive Amine - Non-Halogenated Organic Waste".
-
Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.
Phase 4: Final Disposition
-
Transfer: Once the container reaches 90% capacity, immediately cap it securely and transfer it from the SAA to the facility's Main Accumulation Area (MAA).
-
Thermal Destruction: Coordinate with an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure the waste is destroyed via high-temperature chemical incineration. This is the only method that guarantees complete cleavage of the stable morpholine ring and prevents environmental contamination[4].
Fig 2. Operational workflow for the segregation and disposal of morpholine derivative waste.
Part 4: Emergency Spill Response & Decontamination
In the event of a spill outside of a controlled fume hood, immediate and calculated action is required:
-
Evacuate and Ventilate: Clear personnel from the immediate area and ensure maximum HVAC exhaust to clear toxic amine vapors.
-
Avoid Acidic Neutralization (Causality): Do not use strong acids to neutralize the spill. The heat of neutralization will rapidly vaporize the amine, drastically increasing inhalation risks.
-
Absorption: Use a specialized inert absorbent (e.g., diatomaceous earth, sand, or vermiculite) to soak up the liquid.
-
Collection: Sweep the saturated absorbent using non-sparking tools and place it into a sealed HDPE bucket. Label as hazardous spill residue for TSDF incineration.
References
-
LookChem. "Cas 100-44-7, Benzyl chloride Downstream Products". LookChem Database. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". eCFR. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
